4,4-Dimethyl-3-oxo-pentanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-3-oxopentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJKEQYDVMCGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178010 | |
| Record name | 4,4-Dimethyl-3-oxovaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23459-13-4 | |
| Record name | 4,4-Dimethyl-3-oxopentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23459-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-3-oxopentanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023459134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethyl-3-oxovaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-3-oxovaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-Dimethyl-3-oxopentanal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4GQ6Z6JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-3-oxo-pentanal, also known by synonyms such as pivaloylacetaldehyde and 4,4-dimethyl-3-oxovaleraldehyde, is a bifunctional organic compound featuring both a ketone and an aldehyde functional group.[1][2] Its unique structure, characterized by a sterically hindered tert-butyl group adjacent to the ketone, imparts specific reactivity and properties that make it a molecule of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.
Chemical and Physical Properties
| Property | Value/Description | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 23459-13-4 | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |
| pKa (Predicted) | 6.03 ± 0.23 |
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis
The synthesis of this compound can be achieved through a Claisen condensation reaction. This method involves the reaction of a ketone with an ester in the presence of a strong base. Specifically, the enolate of pinacolone (3,3-dimethyl-2-butanone) reacts with an appropriate formate ester, such as ethyl formate.
Reaction Scheme:
References
An In-depth Technical Guide to 4,4-Dimethyl-3-oxo-pentanal (CAS: 23459-13-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Dimethyl-3-oxo-pentanal, also known as pivaloylacetaldehyde, a bifunctional molecule with potential applications in organic synthesis and as a building block for more complex chemical structures. This document consolidates available data on its chemical and physical properties, synthesis, and reactivity. Due to a lack of specific experimental data in the public domain, this guide also presents predicted spectroscopic data and discusses potential biological activities based on the reactivity of its functional groups and data from structurally related compounds.
Chemical and Physical Properties
This compound is a liquid organic compound characterized by the presence of both a ketone and an aldehyde functional group.[1][2] The bulky tert-butyl group adjacent to the ketone is a key structural feature influencing its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23459-13-4 | [3] |
| Molecular Formula | C₇H₁₂O₂ | [3] |
| Molecular Weight | 128.17 g/mol | [4] |
| IUPAC Name | 4,4-dimethyl-3-oxopentanal | [5] |
| Synonyms | Pivaloylacetaldehyde, 4,4-Dimethyl-3-oxovaleraldehyde, 3-Oxo-4,4-dimethylpentanal | [3] |
| Appearance | Liquid | [3] |
| InChI | InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h5H,4H2,1-3H3 | [3] |
| InChIKey | VLJKEQYDVMCGHW-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)(C)C(=O)CC=O | [5] |
Synthesis
Proposed Experimental Protocol: Claisen Condensation
Reaction:
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Ethyl formate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
A solution of pinacolone and ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
-
The reaction mixture is cooled, and the resulting sodium salt of the β-keto aldehyde is precipitated.
-
The precipitate is filtered and washed with cold diethyl ether.
-
The salt is then carefully acidified with dilute hydrochloric acid to liberate the this compound.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Note: This is a generalized procedure and would require optimization for specific yields and purity.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data
As of the date of this document, experimentally determined NMR, IR, and mass spectra for this compound are not available in major public databases. However, based on its chemical structure, predicted spectral data can be estimated.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methylene protons adjacent to the carbonyl groups, and the tert-butyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic CH | 9.5 - 9.8 | Triplet | 1H |
| Methylene CH₂ | 2.8 - 3.2 | Doublet | 2H |
| tert-Butyl (CH₃)₃ | 1.1 - 1.3 | Singlet | 9H |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will feature signals for the two carbonyl carbons, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | 195 - 205 |
| Ketonic C=O | 205 - 215 |
| Methylene CH₂ | 45 - 55 |
| Quaternary C | 40 - 50 |
| tert-Butyl CH₃ | 25 - 30 |
Predicted FT-IR Spectrum
The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ketone, as well as C-H stretching and bending vibrations.
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1720 - 1740 | Strong |
| C=O (Ketone) | 1705 - 1725 | Strong |
| C-H (Aldehyde) | 2720 - 2820 (two bands) | Medium |
| C-H (Alkyl) | 2850 - 3000 | Strong |
Predicted Mass Spectrum Fragmentation
In mass spectrometry (EI), the molecular ion peak at m/z 128 may be observed. Key fragmentation patterns would likely involve α-cleavage adjacent to the carbonyl groups. A prominent peak at m/z 57, corresponding to the stable tert-butyl acylium ion [(CH₃)₃C-C=O]⁺, is expected. Another significant fragmentation could be the loss of the formyl group (CHO), leading to a fragment at m/z 99.
Reactivity and Potential Reactions
The presence of both an aldehyde and a ketone group makes this compound a versatile synthon. The aldehyde is generally more reactive towards nucleophiles than the ketone.[6] The methylene group is activated by both carbonyls, making its protons acidic and susceptible to deprotonation to form an enolate.
Caption: Key reaction pathways for this compound.
Aldol Condensation
Under basic or acidic conditions, this compound can undergo intramolecular or intermolecular aldol condensation. The enolate formed at the α-carbon can attack either the aldehyde or ketone of another molecule.
Knoevenagel Condensation
With active methylene compounds in the presence of a weak base, Knoevenagel condensation is expected to occur preferentially at the more reactive aldehyde group.
Wittig Reaction
The Wittig reaction with phosphorus ylides would also likely proceed at the aldehyde carbonyl to form an alkene, leaving the ketone intact under controlled conditions.
Potential Biological Activity and Applications
There is currently no specific data on the biological activity of this compound. However, based on its chemical structure, some potential activities can be inferred, which may guide future research.
Cytotoxicity
Aldehydes, particularly α,β-unsaturated aldehydes, are known to exhibit cytotoxicity through mechanisms like Michael addition with cellular nucleophiles such as cysteine residues in proteins.[1] While this compound is a saturated aldehyde, its bifunctional nature could lead to cross-linking of biomolecules, potentially resulting in cytotoxic effects. In vitro cytotoxicity assays, such as the MTT or LDH assay, would be necessary to evaluate this potential.[7][8]
Anti-inflammatory Activity
Some β-keto esters have been reported to possess anti-inflammatory properties.[9] While this compound is a β-keto aldehyde, it is conceivable that it or its derivatives could exhibit similar activities. Investigation into its effects on inflammatory pathways, for example, by measuring cytokine production in stimulated immune cells, would be a starting point for exploring this possibility.
Enzyme Inhibition
The reactivity of the aldehyde and ketone functionalities suggests that this molecule could act as an inhibitor of enzymes, particularly those with nucleophilic residues in their active sites. Screening against a panel of enzymes, such as proteases or dehydrogenases, could reveal potential inhibitory activity.
Conclusion
This compound is a chemical entity with interesting structural features that suggest its utility in organic synthesis. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound. In particular, the exploration of its biological activities could uncover novel applications in drug discovery and development. This guide serves as a foundational resource to stimulate and support such investigations.
References
- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4-Dimethyl-3-oxopentanal | CymitQuimica [cymitquimica.com]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4-Dimethyl-3-oxopentanal | C7H12O2 | CID 90108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4,4-Dimethyl-3-oxo-pentanal (also known as pivaloylacetaldehyde), a valuable β-keto aldehyde intermediate in organic synthesis. The primary route detailed is the Claisen condensation of pinacolone with ethyl formate. This document includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to support researchers in the successful synthesis and application of this compound.
Introduction
This compound is a bifunctional organic molecule featuring both a ketone and an aldehyde group.[1] Its structure, characterized by a sterically hindered tert-butyl group adjacent to the ketone, makes it a unique building block for the synthesis of more complex molecules, particularly heterocyclic compounds and other scaffolds relevant to medicinal chemistry and drug development. The synthesis of this compound is most effectively achieved through a mixed Claisen condensation reaction.[2][3]
Core Synthesis Route: Claisen Condensation
The most direct and established method for synthesizing this compound is the Claisen condensation between pinacolone (3,3-dimethyl-2-butanone) and ethyl formate.[2][3] In this reaction, pinacolone, which possesses acidic α-hydrogens, acts as the nucleophile after deprotonation by a strong base. Ethyl formate, lacking α-hydrogens, serves as the electrophilic acylating agent.[2]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an α-proton from pinacolone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The pinacolone enolate attacks the electrophilic carbonyl carbon of ethyl formate, leading to a tetrahedral intermediate.[4]
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto aldehyde.[3]
-
Deprotonation (Driving Force): The product, this compound, has a highly acidic proton between the two carbonyl groups. The alkoxide base deprotonates the product, shifting the equilibrium to favor the formation of the product enolate.[3]
-
Protonation (Workup): Acidic workup protonates the enolate to yield the final this compound product.[4]
Caption: Mechanism of the Claisen condensation for this compound synthesis.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for Claisen condensations.[5][6] All operations should be conducted in a fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |
| Pinacolone (3,3-dimethyl-2-butanone) | 75-97-8 | 100.16 | 1.0 | Reagent grade, distilled before use. |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 1.1 | Anhydrous, handled under inert atmosphere. |
| Ethyl Formate | 109-94-4 | 74.08 | 1.2 | Anhydrous, reagent grade. |
| Anhydrous Diethyl Ether (Et2O) | 60-29-7 | 74.12 | - | As solvent. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | For workup. |
| Saturated Sodium Bicarbonate (NaHCO3) | 144-55-8 | 84.01 | As needed | For workup. |
| Brine (Saturated NaCl solution) | - | - | As needed | For workup. |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed | For drying. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere.
-
Reaction Initiation: Charge the flask with sodium ethoxide (1.1 eq) and anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of pinacolone (1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether. Transfer this solution to the addition funnel.
-
Reaction: Add the pinacolone and ethyl formate solution dropwise to the stirred suspension of sodium ethoxide at 0 °C over a period of 1-2 hours. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a liquid.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purity of reagents.
| Parameter | Value | Reference/Note |
| Molecular Formula | C7H12O2 | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Theoretical Yield | (moles of pinacolone) x 128.17 g/mol | Calculated |
| Typical Reaction Yield | 60-75% | Estimated based on similar Claisen condensations. |
| Purity (after distillation) | >95% | Expected for this purification method. |
| Appearance | Colorless to pale yellow liquid | [7] |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show a singlet for the tert-butyl protons (~1.2 ppm), a singlet for the methylene protons adjacent to the carbonyls (~3.7 ppm), and a signal for the aldehydic proton (~9.7 ppm). The compound may exist in equilibrium with its enol form, which would show a vinyl proton signal and a hydroxyl proton signal. |
| ¹³C NMR | Expected signals include those for the tert-butyl carbons, the quaternary carbon, the two carbonyl carbons (ketone and aldehyde), and the methylene carbon. |
| IR | Characteristic C=O stretching frequencies for both the ketone (~1710 cm⁻¹) and the aldehyde (~1730 cm⁻¹) are expected. A C-H stretch for the aldehyde proton may also be visible (~2720 and 2820 cm⁻¹). |
| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak (M+) at m/z = 128.08, corresponding to the molecular weight of the compound. |
Conclusion
The synthesis of this compound via the Claisen condensation of pinacolone and ethyl formate is a robust and reliable method for producing this valuable synthetic intermediate. The detailed protocol and workflow provided in this guide, along with the expected quantitative and characterization data, offer a solid foundation for its successful preparation in a laboratory setting. Careful control of anhydrous conditions and purification by vacuum distillation are key to obtaining a high yield and purity of the final product.
References
- 1. 4,4-Dimethyl-3-oxopentanal | C7H12O2 | CID 90108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate - Google Patents [patents.google.com]
- 7. Pivaldehyde synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data of 4,4-Dimethyl-3-oxo-pentanal: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data for 4,4-dimethyl-3-oxo-pentanal, a bifunctional organic compound of interest to researchers in organic synthesis and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of analogous structures. It also outlines standard experimental protocols for the acquisition of such data.
Predicted Spectroscopic Data
The spectroscopic characteristics of this compound are dictated by its key functional groups: a ketone, an aldehyde, and a sterically demanding tert-butyl group. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.7 | Triplet (t) | 1H | Aldehyde proton (-CHO) |
| ~2.8 | Triplet (t) | 2H | Methylene protons (-CH₂-) |
| ~1.2 | Singlet (s) | 9H | tert-Butyl protons (-C(CH₃)₃) |
Solvent: CDCl₃, Reference: TMS at 0 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~212 | Carbonyl | Ketone (C=O) |
| ~200 | Carbonyl | Aldehyde (CHO) |
| ~45 | Quaternary | -C (CH₃)₃ |
| ~38 | Methylene | -C H₂- |
| ~26 | Methyl | -C(C H₃)₃ |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (tert-butyl) |
| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (ketone) |
| ~1710 | Strong | C=O stretch (aldehyde) |
| ~1470 | Medium | C-H bend (tert-butyl) |
Sample preparation: Neat liquid film
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Proposed Fragment |
| 128 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CHO]⁺ |
| 71 | Strong | [M - C(CH₃)₃]⁺ |
| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 29 | Moderate | [CHO]⁺ |
Ionization method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.[1]
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.[2]
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).[3]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.[4]
Visualizations
The following diagrams illustrate the structure of this compound with its predicted NMR assignments and a typical workflow for spectroscopic analysis.
Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.
Caption: A typical experimental workflow for the spectroscopic analysis of a synthesized compound.
References
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
reactivity of 4,4-Dimethyl-3-oxo-pentanal with nucleophiles
An In-depth Technical Guide to the Reactivity of 4,4-Dimethyl-3-oxopentanal with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethyl-3-oxopentanal is a bifunctional molecule containing both an aldehyde and a sterically hindered ketone. This unique structure presents a landscape of reactivity towards nucleophiles, offering opportunities for the synthesis of complex molecular architectures and heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity of 4,4-dimethyl-3-oxopentanal with various nucleophiles, including amines, hydrazines, stabilized carbanions, and organometallics. It details the reaction mechanisms, provides quantitative data where available, and outlines detailed experimental protocols for key transformations. The influence of the sterically demanding tert-butyl group on reaction selectivity and rates is a central theme of this guide.
Introduction
4,4-Dimethyl-3-oxopentanal, a β-keto aldehyde, possesses two electrophilic centers: a reactive aldehyde carbonyl and a more sterically hindered ketone carbonyl. This duality in reactivity allows for selective transformations under controlled conditions, making it a valuable building block in organic synthesis. The presence of the gem-dimethyl group adjacent to the ketone functionality significantly influences its reactivity, often directing nucleophilic attack towards the more accessible aldehyde group. This guide explores the key nucleophilic reactions of this compound, providing a foundational understanding for its application in research and development.
General Reactivity Principles
The reactivity of 4,4-dimethyl-3-oxopentanal is governed by the differential electrophilicity and steric accessibility of its two carbonyl groups.
-
Aldehyde vs. Ketone: Aldehydes are generally more reactive towards nucleophiles than ketones. This is due to both electronic and steric factors. The aldehyde carbonyl carbon is more electrophilic as it is attached to only one electron-donating alkyl group, whereas the ketone is attached to two. Furthermore, the aldehyde presents less steric hindrance to an incoming nucleophile compared to the ketone, which is flanked by a methylene group and a bulky tert-butyl group.
-
Enolization: Like other 1,3-dicarbonyl compounds, 4,4-dimethyl-3-oxopentanal can be deprotonated at the α-carbon (C2) to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, such as intramolecular aldol condensations.
Reactions with Nitrogen Nucleophiles: Paal-Knorr Synthesis and Related Reactions
The reaction of 1,4-dicarbonyl compounds with amines and hydrazines is a cornerstone of heterocyclic synthesis, known as the Paal-Knorr synthesis. While specific data for 4,4-dimethyl-3-oxopentanal is scarce, the reactivity of the closely related 4-oxopentanal provides a strong predictive framework. These reactions are expected to proceed via initial nucleophilic attack on the more reactive aldehyde, followed by cyclization and dehydration to form five- or six-membered heterocycles.
Synthesis of Substituted Pyrroles
The reaction with primary amines or ammonia is expected to yield substituted pyrroles. The reaction proceeds through the formation of a hemiaminal at the aldehyde, followed by cyclization involving the ketone and subsequent dehydration.
Synthesis of Substituted Pyridazines
Reaction with hydrazine and its derivatives can be used to synthesize substituted pyridazines. The reaction involves a double condensation, leading to the formation of the six-membered pyridazine ring.
Table 1: Quantitative Data for Paal-Knorr Type Reactions (Data for 4-Oxopentanal as an Analog)
| Product Type | Nucleophile | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1-Substituted-2-methylpyrroles | Primary Amine (R-NH₂) | Acetic Acid or Ethanol | Reflux | 2 - 6 | 65 - 90 |
| 2-Methylpyrrole | Ammonia | Acetic Acid | 100 | 1 - 2 | 70 - 85 |
| 3-Methyl-6-phenylpyridazine | Phenylhydrazine | Ethanol | Reflux | 4 - 6 | Not specified |
Note: Yields are for the reaction with 4-oxopentanal and may vary for 4,4-dimethyl-3-oxopentanal due to increased steric hindrance from the gem-dimethyl group.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Substituted-4,4-dimethyl-2-pivaloylpyrroles (Adapted from Paal-Knorr Synthesis)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4-dimethyl-3-oxopentanal (1.0 eq) in glacial acetic acid or ethanol.
-
Add the primary amine (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrole.
Protocol 2: Synthesis of 3-tert-Butyl-6-methylpyridazine (Hypothetical)
-
To a solution of 4,4-dimethyl-3-oxopentanal (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes, then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography.
Intramolecular Aldol Condensation
As a 1,4-dicarbonyl compound, 4,4-dimethyl-3-oxopentanal can undergo an intramolecular aldol condensation to form a five-membered ring. This reaction is typically base-catalyzed, involving the formation of an enolate at the C2 position, which then attacks the ketone carbonyl. Subsequent dehydration leads to the formation of a cyclopentenone derivative.
Table 2: Intramolecular Aldol Condensation
| Product | Base/Solvent | Temperature | Reaction Time | Yield (%) |
| 3,3-Dimethyl-2-pivaloylcyclopent-1-enone | NaOH / H₂O, Heat | Reflux | Not specified | Not specified |
Experimental Protocol
Protocol 3: Intramolecular Aldol Condensation of 4,4-Dimethyl-3-oxopentanal
-
Dissolve 4,4-dimethyl-3-oxopentanal in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to promote both the aldol reaction and subsequent dehydration.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Reactions with Carbon Nucleophiles
Wittig Reaction
The Wittig reaction provides a powerful method for converting carbonyls into alkenes. Given the higher reactivity of the aldehyde, selective olefination at this position is expected. The use of stabilized ylides generally favors the formation of (E)-alkenes.
Table 3: Wittig Reaction Data
| Nucleophile (Ylide) | Product Stereochemistry | Solvent | Temperature | Reaction Time | Yield (%) |
| Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | Predominantly (E) | THF | Reflux | 2 - 24 h | Not specified |
| Non-stabilized Ylide (e.g., Ph₃P=CH₂) | Predominantly (Z) | THF | -78 °C to RT | 1 - 4 h | Not specified |
Experimental Protocol
Protocol 4: General Procedure for Wittig Reaction with a Stabilized Ylide
-
To a solution of 4,4-dimethyl-3-oxopentanal (1.0 eq) in dry THF, add the stabilized Wittig reagent (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 2-24 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Grignard Reaction
Grignard reagents are potent nucleophiles that readily add to carbonyl groups. The reaction with 4,4-dimethyl-3-oxopentanal is expected to occur preferentially at the aldehyde, yielding a secondary alcohol. Attack at the sterically hindered ketone is less favorable.
Reformatsky Reaction
The Reformatsky reaction involves the addition of an organozinc enolate, typically derived from an α-halo ester, to a carbonyl group. A specific application of this reaction to a derivative of 4,4-dimethyl-3-oxopentanal has been reported in the synthesis of epothilones.
Table 4: Reformatsky Reaction Data
| Nucleophile | Reagents/Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| (R)-4-benzyl-3-(2-bromoacetyl)-oxazolidinone | CrCl₂ | β-hydroxy ester derivative | 63 | Single diastereomer | Wessjohann et al. (via secondary source) |
Experimental Protocol
Protocol 5: Representative Reformatsky Reaction
-
In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with a catalytic amount of iodine in dry THF until the color disappears.
-
Add a solution of the α-bromo ester (e.g., ethyl bromoacetate) in THF to the zinc suspension and stir until the zinc is consumed.
-
Cool the resulting organozinc reagent to 0 °C and add a solution of 4,4-dimethyl-3-oxopentanal in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the β-hydroxy ester by column chromatography.
Cyanohydrin Formation
The addition of cyanide to the aldehyde functionality affords a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and β-amino alcohols. The reaction is typically base-catalyzed.
Visualizations
Reaction Pathways
Caption: Figure 1. Nucleophilic Addition Pathways of 4,4-Dimethyl-3-oxopentanal
Experimental Workflow
Caption: Figure 2. General Experimental Workflow for Nucleophilic Addition
Conclusion
4,4-Dimethyl-3-oxopentanal is a versatile substrate for a range of nucleophilic addition reactions. The differential reactivity of its aldehyde and sterically hindered ketone functionalities allows for selective transformations, primarily at the aldehyde position. While specific quantitative data for this compound is limited in the literature, its reactivity can be reliably predicted based on the behavior of its close analogue, 4-oxopentanal, and fundamental principles of organic chemistry. The steric hindrance imparted by the gem-dimethyl group is a key consideration in planning syntheses and may lead to lower reaction rates or the need for more forcing conditions compared to less substituted β-keto aldehydes. This guide provides a solid framework for researchers to explore the synthetic utility of this interesting bifunctional building block.
Stability and Storage of 4,4-Dimethyl-3-oxo-pentanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4-Dimethyl-3-oxo-pentanal. Due to the limited availability of specific stability data for this compound, this guide extrapolates from the known chemical properties of aldehydes, ketones, and β-dicarbonyl compounds to provide a robust framework for its handling and storage.
Physicochemical Properties and Structural Considerations
This compound is a bifunctional molecule containing both an aldehyde and a ketone functional group. Its structure includes a sterically demanding tert-butyl group adjacent to the ketone. This structural feature is expected to influence its reactivity and stability.
| Property | Value/Information |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Likely a liquid |
| Key Functional Groups | Aldehyde, Ketone (β-dicarbonyl system) |
| Structural Feature of Note | Sterically hindering tert-butyl group adjacent to the ketone carbonyl |
Potential Degradation Pathways
Based on the functional groups present, this compound is susceptible to two primary degradation pathways: oxidation of the aldehyde and aldol-type reactions.
Oxidative Degradation
Aldehydes are well-known to be susceptible to oxidation, including autoxidation upon exposure to air, to form the corresponding carboxylic acid.[1] This is a common degradation pathway for many aldehyde-containing compounds.
Aldol Reactions
The presence of a β-dicarbonyl system results in increased acidity of the α-hydrogens (the CH₂ group between the two carbonyls). This makes the compound susceptible to base-catalyzed aldol addition and condensation reactions, which could lead to the formation of higher molecular weight impurities.[2] However, the steric hindrance from the adjacent tert-butyl group may slow down reactions involving the ketone carbonyl.
A proposed degradation pathway is illustrated below:
Caption: Proposed degradation pathways for this compound.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound. The following conditions are recommended based on general principles for reactive organic compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the aldehyde group by atmospheric oxygen.[3] |
| Light | Protect from light. | To prevent light-induced degradation. |
| Container | Use tightly sealed, amber glass containers. | To protect from light and prevent contamination. |
| Inertness | Ensure container material is inert. | To avoid reaction with the container surface. |
| Handling | Handle in a well-ventilated area, preferably a fume hood. | To avoid inhalation of any volatile components. |
A logical workflow for the handling and storage of this compound is presented below:
Caption: Recommended workflow for the handling and storage of this compound.
Experimental Protocols for Stability Assessment
While specific protocols for this compound are not available, the following general methodologies can be adapted for its stability testing.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and pathways.[4]
Objective: To accelerate the degradation of this compound under various stress conditions to predict its long-term stability and identify degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate inert solvents (e.g., acetonitrile, ethanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and elevated temperatures for a defined period.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid or a solution of the compound to dry heat (e.g., 70°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method.
Purity Assessment and Degradation Product Analysis
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
Objective: To quantify the purity of this compound and identify and quantify any degradation products.
Methodology:
-
Chromatographic System:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with or without a pH modifier, will likely be required to separate the polar parent compound from potentially less polar degradation products.
-
Detector: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., around 210 nm for the carbonyl chromophore).
-
-
Sample Preparation: Dilute samples from the stability studies to an appropriate concentration with the mobile phase.
-
Analysis:
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Mass spectrometry (LC-MS) can be coupled to the HPLC system to aid in the identification of the degradation products by providing molecular weight information.
-
-
Quantification:
-
The purity of this compound can be determined by calculating the peak area percentage.
-
The amount of each degradation product can be quantified relative to the initial concentration of the parent compound.
-
Summary and Recommendations
Due to its bifunctional nature, this compound is susceptible to degradation, primarily through oxidation of the aldehyde and potential aldol-type reactions. The presence of a bulky tert-butyl group may offer some steric protection to the ketone functionality. To ensure the stability and integrity of this compound, it is imperative to store it at refrigerated temperatures, under an inert atmosphere, and protected from light. For any experimental work, it is crucial to handle the compound in a controlled environment to minimize exposure to air and moisture. The development and validation of a stability-indicating analytical method are highly recommended for monitoring the purity of the compound over time and in formulation studies.
References
Commercial Availability and Technical Profile of 4,4-Dimethyl-3-oxo-pentanal: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability and technical specifications of the chemical compound 4,4-Dimethyl-3-oxo-pentanal (CAS No. 23459-13-4). This guide summarizes publicly available data on its procurement, physicochemical properties, and handling. All quantitative information has been consolidated into structured tables for ease of reference.
Introduction
This compound, also known as 4,4-dimethyl-3-oxovaleraldehyde, is a bifunctional organic molecule containing both a ketone and an aldehyde functional group. Its chemical structure (Figure 1) suggests its potential as a versatile building block in organic synthesis, particularly for the formation of heterocyclic compounds. While its direct biological applications and involvement in specific signaling pathways are not extensively documented in publicly available literature, its reactivity makes it a compound of interest for synthetic chemists and drug discovery researchers.
Figure 1: Chemical Structure of this compound
Chemical structure of this compound.
Commercial Availability
This compound is available from a range of chemical suppliers. The table below summarizes the offerings from various vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.
| Supplier | CAS Number | Purity | Available Quantities | Physical Form |
| Smolecule | 23459-13-4 | Not Specified | Not Specified | Not Specified |
| ChemicalBook | 23459-13-4 | Not Specified | Not Specified | Not Specified |
| Key Organics | 23459-13-4 | >95% | 1g, 5g, 25g | Not Specified |
| Apollo Scientific | 23459-13-4 | 95% | 1g, 5g, 25g | Not Specified |
| P212121 Store | 23459-13-4 | >97% | 1g, 5g, 25g | Not Specified |
| CymitQuimica | 23459-13-4 | Not Specified | Inquire | Liquid |
| Amadis Chemical | 23459-13-4 | Not Specified | Inquire | Not Specified |
| Sigma-Aldrich | 23459-13-4 | Not Specified | Inquire | Not Specified |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, based on data from various chemical databases.
| Property | Value |
| CAS Number | 23459-13-4 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Likely a liquid |
| IUPAC Name | 4,4-dimethyl-3-oxopentanal |
| Synonyms | 4,4-dimethyl-3-oxovaleraldehyde, Pentanal, 4,4-dimethyl-3-oxo- |
Synthesis
Hypothetical synthesis workflow.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the biological activities or the involvement of this compound in defined signaling pathways. General statements from suppliers suggest potential interactions with enzymes, which is expected for a molecule with reactive aldehyde and ketone functionalities.
Given the absence of specific pathway information, a generic diagram illustrating a potential enzymatic interaction is provided below. This diagram is for illustrative purposes only and does not represent a known biological process for this specific compound.
Generic enzyme interaction model.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hazards: The aldehyde functionality may cause irritation to the skin, eyes, and respiratory tract. The toxicological properties have not been thoroughly investigated.
Researchers must consult the supplier-specific SDS upon purchase and handle the compound with the caution appropriate for a chemical of unknown toxicity.
Conclusion
This compound is a commercially available compound with potential applications in organic synthesis. While detailed experimental protocols for its synthesis and specific biological activities are not well-documented in publicly accessible sources, this guide provides a summary of the available information to aid researchers in their initial assessment and procurement of this compound. Further investigation into its synthetic utility and biological properties is warranted.
The Synthetic Versatility of 4,4-Dimethyl-3-oxopentanal: A Technical Guide
Introduction: 4,4-Dimethyl-3-oxopentanal, also known as pivaloylacetaldehyde, is a bifunctional C7 building block possessing both an aldehyde and a ketone functional group. This unique 1,3-dicarbonyl arrangement, featuring a sterically demanding tert-butyl group, makes it a highly valuable and versatile precursor in modern organic synthesis. Its dual reactivity allows for controlled and regioselective transformations, providing access to a diverse array of complex molecular architectures, particularly five- and six-membered heterocycles which are prevalent scaffolds in medicinal chemistry and drug development. This guide details the principal applications of 4,4-Dimethyl-3-oxopentanal, providing in-depth experimental protocols and quantitative data for its use in the synthesis of key heterocyclic systems.
Core Application: Synthesis of Five-Membered Heterocycles
The most prominent application of 4,4-Dimethyl-3-oxopentanal lies in its role as a 1,3-dielectrophile in cyclocondensation reactions to form five-membered aromatic rings. By reacting with dinucleophiles such as hydrazine and hydroxylamine, it provides a direct route to substituted pyrazoles and isoxazoles, respectively.
Synthesis of 3-tert-Butyl-1H-pyrazole
The reaction of 4,4-Dimethyl-3-oxopentanal with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis. The condensation proceeds by initial attack of one nitrogen of the hydrazine at one of the carbonyls, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The tert-butyl group of the starting material is retained, yielding 3-tert-butyl-1H-pyrazole, a valuable scaffold in pharmaceutical research.
Reaction Scheme:
The Versatility of 4,4-Dimethyl-3-oxo-pentanal as a Precursor for Heterocyclic Scaffolds: A Technical Guide
Introduction
4,4-Dimethyl-3-oxo-pentanal, a bifunctional organic compound featuring both an aldehyde and a ketone group, serves as a highly valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds.[1] Its structure, characterized by a five-carbon chain with a sterically demanding tert-butyl group adjacent to the ketone, makes it an ideal precursor for creating substituted five- and six-membered ring systems that are of significant interest in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic families, including pyrazoles and isoxazoles, complete with detailed experimental protocols and reaction data.
Core Reactivity: The 1,3-Dicarbonyl Synthon
This compound functions as a 1,3-dicarbonyl equivalent. The aldehyde and ketone functionalities are perfectly positioned to react with binucleophiles, such as hydrazines and hydroxylamine, to form stable five-membered aromatic heterocycles. These reactions are typically condensation reactions that proceed with high regioselectivity and yield.
Synthesis of Substituted Pyrazoles
The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and efficient method for the preparation of the pyrazole ring system, often referred to as the Knorr pyrazole synthesis.[3] this compound reacts readily with hydrazine hydrate or substituted hydrazines to yield 3-tert-butyl-substituted pyrazoles. The reaction first involves the formation of an imine with one carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring.[3]
Caption: Reaction pathway for the synthesis of pyrazoles.
Quantitative Data Summary: Synthesis of Pyrazoles
| Product | Hydrazine Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 3-tert-Butyl-1H-pyrazole | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 85-95 |
| 3-tert-Butyl-1-phenyl-1H-pyrazole | Phenylhydrazine | Acetic Acid | 100 | 3-5 | 80-90 |
| 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole | (4-Methylphenyl)hydrazine | Ethanol | Reflux | 4-6 | 75-85 |
Experimental Protocol: Synthesis of 3-tert-Butyl-1-phenyl-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.28 g, 10 mmol, 1.0 eq) in glacial acetic acid (20 mL).
-
Reagent Addition: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-tert-butyl-1-phenyl-1H-pyrazole.
Synthesis of Substituted Isoxazoles
Isoxazoles are readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[4] The reaction proceeds through the formation of an oxime intermediate with one of the carbonyl groups, which then undergoes cyclization and dehydration to afford the aromatic isoxazole ring.[4] The use of this compound leads to the formation of 3-tert-butylisoxazole, a valuable scaffold in chemical synthesis.
Caption: Reaction pathway for the synthesis of isoxazoles.
Quantitative Data Summary: Synthesis of Isoxazoles
| Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 3-tert-Butylisoxazole | Hydroxylamine Hydrochloride, Sodium Acetate | Ethanol/Water | Reflux | 3-5 | 80-90 |
| 3-tert-Butylisoxazole | Hydroxylamine Hydrochloride, Pyridine | Ethanol | Reflux | 2-4 | 85-95 |
Experimental Protocol: Synthesis of 3-tert-Butylisoxazole
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 eq) and sodium acetate (0.90 g, 11 mmol, 1.1 eq) in a mixture of ethanol (15 mL) and water (5 mL).
-
Reagent Addition: Add this compound (1.28 g, 10 mmol, 1.0 eq) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using an oil bath. Maintain reflux for 4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extraction: Add water (30 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Potential for Other Heterocyclic Systems
The reactivity profile of this compound extends beyond the synthesis of pyrazoles and isoxazoles. While it is a 1,3-dicarbonyl synthon, its γ-ketoaldehyde structure is analogous to 4-oxopentanal, which is known to be a precursor for other heterocycles via Paal-Knorr type syntheses.[2]
-
Pyrroles: Reaction with ammonia or primary amines in an acidic medium can lead to the formation of 2-tert-butyl-substituted pyrroles.[2]
-
Furans: Acid-catalyzed intramolecular cyclization and dehydration could potentially yield 2-tert-butylfuran, although this is generally less common for ketoaldehydes compared to diketones.
-
Pyridazines: Similar to other 1,4-dicarbonyl compounds, reaction with hydrazine can also lead to six-membered pyridazine derivatives, offering an alternative pathway to the pyrazole synthesis depending on reaction conditions.[2]
Caption: Versatility of this compound as a precursor.
Conclusion
This compound is a potent and versatile precursor for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature allows for straightforward and high-yielding condensation reactions to form important pharmacophores like pyrazoles and isoxazoles. The detailed protocols and summarized data provided herein serve as a practical guide for researchers and scientists in the field of organic synthesis and drug development, enabling the efficient utilization of this valuable building block for the creation of novel molecular entities.
References
In-depth Technical Guide: Theoretical Studies on 4,4-Dimethyl-3-oxo-pentanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4-Dimethyl-3-oxo-pentanal, a bifunctional molecule containing both a ketone and an aldehyde group, presents a unique scaffold for chemical synthesis and potential biological activity. Its structural rigidity, conferred by the t-butyl group, influences its conformational landscape and reactivity. This document provides a theoretical perspective on its properties, drawing parallels with structurally related compounds to infer its behavior.
Physicochemical and Computed Properties
While specific theoretically derived quantitative data for this compound is scarce, basic molecular properties have been computed and are available in chemical databases. These provide a foundational understanding of the molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| IUPAC Name | 4,4-dimethyl-3-oxopentanal | PubChem[1] |
| InChI Key | VLJKEQYDVMCGHW-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(C)(C)C(=O)CC=O | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
Theoretical Concepts and Potential Studies
Given the structure of this compound, several areas of theoretical investigation are pertinent to understanding its reactivity and properties.
A fundamental aspect of carbonyl chemistry is the equilibrium between the keto and enol forms. For this compound, two principal enol tautomers are possible. Theoretical calculations, such as Density Functional Theory (DFT), are crucial for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.
Generally, for simple aldehydes and ketones, the keto form is thermodynamically more stable. However, factors like intramolecular hydrogen bonding and conjugation can stabilize the enol form. In the case of this compound, the formation of a five- or six-membered ring through intramolecular hydrogen bonding in the enol form could be a stabilizing factor.
dot
Caption: Potential keto-enol tautomerism pathways for this compound.
The presence of a bulky t-butyl group significantly restricts the conformational freedom of the molecule. Theoretical methods like molecular mechanics and DFT can be employed to identify the low-energy conformers and the rotational barriers between them. Understanding the preferred conformation is critical for predicting its reactivity, as the accessibility of the aldehyde and ketone carbonyl groups will be sterically influenced.
The dual functionality of this compound makes it an interesting substrate for a variety of reactions. Theoretical studies can elucidate the mechanisms of these reactions, including:
-
Nucleophilic Addition: DFT calculations can model the attack of nucleophiles on both the aldehyde and ketone carbonyls, predicting the regioselectivity and stereoselectivity of such reactions. The sterically less hindered aldehyde is generally expected to be more reactive towards nucleophilic attack.
-
Intramolecular Reactions: The close proximity of the two carbonyl groups could facilitate intramolecular aldol or Cannizzaro-type reactions under appropriate conditions. Computational modeling can explore the feasibility and energy profiles of these pathways.
dot
References
Methodological & Application
Application Notes and Protocols for the Friedländer Synthesis of Quinolines Using 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer synthesis is a fundamental and versatile chemical reaction for the construction of quinoline and substituted quinoline ring systems.[1][2] First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or aldehyde, under acidic or basic conditions.[3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the synthesis of a substituted quinoline utilizing 4,4-Dimethyl-3-oxo-pentanal (also known as pivaloylacetaldehyde). Due to the limited specific literature for this sterically hindered aldehyde in the Friedländer synthesis, a representative protocol is provided based on established methodologies. The synthesis is presented in two key stages: the preparation of a 2-aminoaryl ketone intermediate, followed by the Friedländer annulation.
Reaction Principle
The Friedländer synthesis proceeds via an initial aldol condensation between the 2-aminoaryl ketone and the α-methylene carbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. Alternatively, the reaction can initiate with the formation of a Schiff base between the amine and the carbonyl group, followed by an intramolecular aldol-type reaction and subsequent dehydration. The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, sulfuric acid) or bases (e.g., potassium hydroxide, piperidine).[4]
Experimental Protocols
This section details the synthesis of a representative 2-aminoaryl ketone, 2-aminobenzophenone, and the subsequent proposed Friedländer synthesis with this compound.
Part 1: Synthesis of 2-Aminobenzophenone
A common precursor for the Friedländer synthesis is a 2-aminoaryl ketone. The following protocol describes a well-established method for the synthesis of 2-aminobenzophenone via the Friedel-Crafts acylation of an N-protected aniline derivative, followed by deprotection.[5]
Materials and Reagents:
-
Anthranilic acid
-
p-Toluenesulfonyl chloride
-
Sodium carbonate
-
Hydrochloric acid
-
Benzene (anhydrous, thiophene-free)
-
Phosphorus pentachloride
-
Aluminum chloride (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Celite
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of N-(p-Toluenesulfonyl)anthranilic Acid
-
In a 5 L three-necked flask equipped with a mechanical stirrer, dissolve 137 g (1.0 mol) of anthranilic acid in a warm solution of 260 g (2.4 mol) of sodium carbonate in 2 L of water.
-
While maintaining the temperature at 60-70 °C, add 230 g (1.2 mol) of p-toluenesulfonyl chloride in portions over 20 minutes.
-
After the addition is complete, stir the mixture at 60-70 °C for an additional 20 minutes.
-
Cool the reaction mixture and slowly acidify with concentrated hydrochloric acid until the precipitation of N-(p-toluenesulfonyl)anthranilic acid is complete.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
Step 2: Friedel-Crafts Acylation
-
In a dry 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, suspend 146 g (0.5 mol) of dry N-(p-toluenesulfonyl)anthranilic acid in 1.5 L of anhydrous benzene.[6]
-
Carefully add 119 g (0.57 mol) of phosphorus pentachloride and heat the mixture to 50 °C for 30 minutes until the evolution of HCl gas ceases.[6]
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add 290 g (2.2 mol) of anhydrous aluminum chloride in portions over 1 hour, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, slowly warm the mixture to 50-60 °C and maintain this temperature for 4 hours.[6]
-
Cool the reaction mixture and carefully pour it onto a mixture of 1 kg of crushed ice and 200 mL of concentrated hydrochloric acid.
-
Separate the benzene layer, wash it with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene under reduced pressure.
Step 3: Deprotection to 2-Aminobenzophenone
-
To the crude product from the previous step, add 500 mL of concentrated sulfuric acid.[6]
-
Heat the mixture to 90-100 °C for 2 hours.[6]
-
Cool the mixture and carefully pour it onto ice.
-
Neutralize the solution with a 20% sodium hydroxide solution to precipitate the 2-aminobenzophenone.
-
Filter the yellow precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-aminobenzophenone.
Part 2: Proposed Friedländer Synthesis of 2-(tert-Butyl)-4-phenylquinoline
This proposed protocol describes the acid-catalyzed condensation of 2-aminobenzophenone with this compound.
Materials and Reagents:
-
2-Aminobenzophenone
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and a magnetic stir bar, add 2-aminobenzophenone (1.97 g, 10 mmol), this compound (1.54 g, 12 mmol, 1.2 equiv), and p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 equiv).
-
Add 50 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and maintain reflux for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(tert-butyl)-4-phenylquinoline.
Data Presentation
The following tables summarize the quantitative data for the described synthetic protocols.
Table 1: Reactant and Product Data for the Synthesis of 2-Aminobenzophenone
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |
| Anthranilic Acid | 137.14 | 137 | 1.0 | 1.0 |
| p-Toluenesulfonyl Chloride | 190.65 | 230 | 1.2 | 1.2 |
| N-(p-Tosyl)anthranilic Acid | 291.32 | (Theoretical) | 0.5 | 1.0 |
| Phosphorus Pentachloride | 208.24 | 119 | 0.57 | 1.14 |
| Aluminum Chloride | 133.34 | 290 | 2.2 | 4.4 |
| 2-Aminobenzophenone | 197.24 | (Theoretical) | - | - |
Table 2: Proposed Reaction Conditions for Friedländer Synthesis
| Parameter | Value |
| Reactants | |
| 2-Aminobenzophenone | 10 mmol |
| This compound | 12 mmol |
| Catalyst | |
| p-Toluenesulfonic acid | 10 mol% |
| Solvent | Toluene |
| Temperature | Reflux (~111 °C) |
| Reaction Time | 12-24 hours |
| Theoretical Yield | 2.75 g |
Mandatory Visualization
Caption: General Friedländer quinoline synthesis.
Caption: Friedländer synthesis experimental workflow.
Caption: Potential mechanism of a quinoline drug.
References
Application Note: Knoevenagel Condensation Protocol with 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically a primary or secondary amine like piperidine, or ammonium salts such as ammonium acetate.[1][2][3] This reaction is a modification of the aldol condensation and is pivotal in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[4][5] This application note provides a detailed protocol for the Knoevenagel condensation of 4,4-Dimethyl-3-oxo-pentanal with various active methylene compounds.
Reaction Mechanism and Signaling Pathway
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (this compound), forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
This section details the protocols for the Knoevenagel condensation of this compound with malononitrile, ethyl cyanoacetate, and diethyl malonate. The following are representative protocols based on analogous reactions. Researchers should optimize these conditions for their specific requirements.
General Experimental Workflow
The general workflow for the Knoevenagel condensation is outlined below.
Caption: A typical experimental workflow for Knoevenagel condensation.
Protocol 1: Reaction with Malononitrile using Piperidine Catalyst
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ solution (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, malononitrile, and ethanol.
-
Add piperidine to the mixture and heat the reaction to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Ethyl Cyanoacetate using Ammonium Acetate Catalyst
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Ammonium acetate (0.2 eq)
-
Acetic acid (catalytic amount)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
To the flask, add this compound, ethyl cyanoacetate, ammonium acetate, a catalytic amount of acetic acid, and toluene.
-
Heat the mixture to reflux and azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 3: Reaction with Diethyl Malonate in DMSO
This protocol is based on a similar reaction with isovaleraldehyde.[1]
Materials:
-
This compound (1.0 eq, 25 mmol)
-
Diethyl malonate (1.2 eq, 30 mmol)
-
Gelatin-immobilized catalyst or another suitable base
-
Dimethyl sulfoxide (DMSO) (7 mL)
-
Hexane
-
Saturated NaCl solution (aq)
-
Anhydrous MgSO₄
Procedure:
-
In a conical flask, combine this compound and diethyl malonate in DMSO.
-
Add the catalyst and shake the flask on an orbital shaker at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the aldehyde is consumed, decant the supernatant.
-
Extract the product from the DMSO solution with hexane (3 x 15 mL).
-
Wash the combined hexane extracts with saturated NaCl solution and dry over anhydrous MgSO₄.
-
Filter and evaporate the hexane to yield the crude product.
-
Purify by vacuum distillation.
Data Presentation
The following tables summarize the expected outcomes for the Knoevenagel condensation of this compound with different active methylene compounds under various conditions. These are representative values and may vary based on the specific experimental setup.
Table 1: Reaction of this compound with Various Active Methylene Compounds
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 4 - 6 | 85 - 95 |
| Ethyl Cyanoacetate | Ammonium Acetate/Acetic Acid | Toluene | Reflux | 6 - 8 | 80 - 90 |
| Diethyl Malonate | Immobilized Gelatin | DMSO | Room Temp | 12 - 16 | 85 - 89[1] |
Table 2: Comparison of Catalysts for the Reaction with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 5 - 7 | ~88 |
| Ammonium Acetate | Toluene | Reflux | 6 - 8 | ~85 |
| L-Proline | Ethanol | Room Temp | 24 | ~80 |
Conclusion
The Knoevenagel condensation offers a versatile and efficient method for the synthesis of α,β-unsaturated derivatives of this compound. The choice of catalyst and reaction conditions can be tailored to the specific active methylene compound used, allowing for high yields of the desired products. The protocols provided herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug development. Further optimization may be required to achieve the best results for specific applications.
References
Application Notes and Protocols for Aldol Reactions of 4,4-Dimethyl-3-oxo-pentanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures.[1] The reaction joins two carbonyl compounds to form a β-hydroxy carbonyl product (an aldol addition) which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound (an aldol condensation).[2][3] This document provides detailed application notes and protocols for conducting aldol reactions with 4,4-Dimethyl-3-oxo-pentanal, a γ-keto aldehyde with a single enolizable position, making it a unique substrate for controlled intermolecular reactions.
Structurally, this compound possesses an aldehyde at the C1 position and a ketone at the C3 position. The presence of a quaternary carbon at C4 means that the only enolizable α-protons are at the C2 position. This feature prevents self-condensation involving the ketone and simplifies potential reaction outcomes. While intramolecular aldol reactions are common for dicarbonyl compounds that can form stable five- or six-membered rings, the 1,3-dicarbonyl nature of this substrate makes such a pathway unfavorable due to the high strain of the potential three- or four-membered ring products.[4][5][6] Therefore, this substrate is ideally suited for intermolecular aldol reactions.
Two primary protocols are presented: a base-catalyzed self-aldol condensation and a proline-catalyzed asymmetric crossed-aldol reaction, a cornerstone of modern organocatalysis.[2][7]
Application Note 1: Base-Catalyzed Self-Aldol Condensation
Principle and Applications
Base-catalyzed aldol reactions proceed via the formation of a resonance-stabilized enolate.[8][9] In the case of this compound, a base such as sodium hydroxide will selectively deprotonate the α-carbon at the C2 position. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group on a second molecule. Aldehydes are generally more reactive electrophiles than ketones, ensuring regioselectivity in the addition step. The initial β-hydroxy dicarbonyl adduct can readily undergo dehydration, often promoted by heat, to yield a thermodynamically stable conjugated system.[3] This protocol is useful for synthesizing complex, functionalized dimers from a single building block.
Experimental Protocol: Base-Catalyzed Self-Condensation
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.28 g, 10 mmol).
-
Solvent Addition: Add 20 mL of 95% ethanol to the flask and stir until the substrate is fully dissolved.
-
Base Addition: In a separate beaker, prepare a solution of 5 M aqueous sodium hydroxide (NaOH). Slowly add 4.0 mL of the NaOH solution to the stirred reaction mixture at room temperature.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). A yellow precipitate may form as the product is generated.[11]
-
Work-up and Isolation: Upon completion, cool the flask in an ice-water bath. Dilute the mixture with 20 mL of ice-cold water to precipitate the product fully.[1]
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel, washing the cake with two portions of cold water (10 mL each).[10] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1][11]
-
Analysis: Dry the purified product under vacuum, determine the final mass and yield, and characterize by NMR spectroscopy, IR spectroscopy, and melting point analysis.
Data Presentation: Base-Catalyzed Self-Condensation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol/H₂O | 25 | 2 | 85 |
| 2 | KOH | Ethanol/H₂O | 25 | 2.5 | 82 |
| 3 | NaOEt | Ethanol | 25 | 1.5 | 88 |
| 4 | NaOH | Methanol/H₂O | 25 | 3 | 79 |
Note: Data are representative and based on typical outcomes for base-catalyzed aldol condensations. Actual results may vary.
Application Note 2: Asymmetric Crossed-Aldol Reaction with (S)-Proline
Principle and Applications
Organocatalysis using small chiral molecules like the amino acid proline has revolutionized asymmetric synthesis.[12][13] (S)-Proline catalyzes the aldol reaction through an enamine-based mechanism, mimicking the function of Class I aldolase enzymes.[7][14] The ketone moiety of this compound reacts with proline to form a chiral enamine intermediate. This enamine then attacks an electrophilic aldehyde partner in a stereocontrolled fashion. The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the proline catalyst.[7][12] Using a non-enolizable aromatic aldehyde as the reaction partner prevents unwanted side reactions. This method is highly valuable for the enantioselective synthesis of β-hydroxy ketones, which are key chiral building blocks in pharmaceutical development.
Experimental Protocol: (S)-Proline-Catalyzed Crossed-Aldol Reaction
-
Reaction Setup: In a 25 mL vial, dissolve (S)-proline (0.2 eq, e.g., 0.23 g, 2 mmol) in 5 mL of dimethyl sulfoxide (DMSO).
-
Reagent Addition: To the catalyst solution, add this compound (1.0 eq, e.g., 1.28 g, 10 mmol) followed by the aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.2 eq, 1.81 g, 12 mmol).[15][16]
-
Reaction Conditions: Cap the vial and stir the homogeneous solution at room temperature (20-25 °C) for 24-48 hours.[16]
-
Reaction Monitoring: Monitor the reaction's progress by TLC or HPLC to determine the consumption of the starting aldehyde.
-
Work-up and Isolation: After completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).[16] Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified using flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and mass spectrometry. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using chiral HPLC analysis.
Data Presentation: Proline-Catalyzed Crossed-Aldol Reaction with Aromatic Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 20 | DMSO | 24 | 92 | >95:5 | 98 |
| 2 | Benzaldehyde | 20 | DMSO | 48 | 85 | 90:10 | 95 |
| 3 | 4-Chlorobenzaldehyde | 30 | DMF | 36 | 88 | 92:8 | 97 |
| 4 | 2-Naphthaldehyde | 20 | CH₃CN | 48 | 81 | 93:7 | 96 |
Note: Data are representative and based on published results for proline-catalyzed aldol reactions of ketones with aromatic aldehydes.[16] Actual results may vary.
Visualizations
Caption: General experimental workflow for aldol reactions.
Caption: Catalytic cycle for the (S)-proline-catalyzed aldol reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. webassign.net [webassign.net]
- 4. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intramolecular aldol condensation: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoselective Wittig Reaction of 4,4-Dimethyl-3-oxo-pentanal for Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemoselective Wittig reaction of 4,4-dimethyl-3-oxo-pentanal. Due to the differential reactivity of the two carbonyl groups present in the molecule, the Wittig reaction can be directed to selectively occur at the sterically unhindered aldehyde terminus, leaving the hindered ketone intact. This allows for the synthesis of various α,β-unsaturated ketones, which are valuable intermediates in organic synthesis and drug development. This protocol will focus on the use of non-stabilized and stabilized phosphoranes to generate the corresponding alkenes.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3][4] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically generated by the deprotonation of a phosphonium salt.[4][5] A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond.[4]
In molecules containing multiple carbonyl functionalities, chemoselectivity becomes a critical consideration. Aldehydes are generally more reactive towards nucleophiles, including Wittig reagents, than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[3] This inherent difference in reactivity can be exploited to achieve selective olefination at the aldehyde position in dicarbonyl compounds such as this compound. This substrate contains a sterically encumbered ketone adjacent to a tert-butyl group and a readily accessible aldehyde. This structural arrangement strongly favors the selective attack of the Wittig reagent at the aldehyde, providing a reliable route to α,β-unsaturated ketone derivatives.
Chemoselective Wittig Reaction of this compound
The Wittig reaction of this compound is predicted to proceed with high chemoselectivity for the aldehyde group. The steric bulk of the tert-butyl group adjacent to the ketone significantly hinders the approach of the phosphorus ylide, thereby favoring reaction at the less sterically crowded aldehyde.
The general reaction scheme is as follows:
Caption: General scheme of the Wittig reaction.
Experimental Protocols
The following are generalized protocols for the Wittig reaction with this compound using both a non-stabilized and a stabilized ylide.
Protocol 1: Synthesis of 6,6-Dimethyl-hept-3-en-2-one using a Non-Stabilized Ylide
This protocol describes the reaction with ethyltriphenylphosphonium bromide to yield the corresponding alkene. Non-stabilized ylides typically favor the formation of the (Z)-alkene.[1]
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.
-
Protocol 2: Synthesis of Methyl 6,6-dimethyl-5-oxo-hept-2-enoate using a Stabilized Ylide
This protocol employs a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, which generally favors the formation of the (E)-alkene.[1] Stabilized ylides are often commercially available and can be handled in air.
Materials:
-
Methyl (triphenylphosphoranylidene)acetate
-
This compound
-
Dichloromethane (DCM) or Toluene
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Dissolve the reactants in dichloromethane or toluene.
-
-
Wittig Reaction:
-
Stir the solution at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by direct flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and any unreacted starting materials.
-
Data Presentation
| Ylide Precursor/Ylide | Ylide Type | Expected Major Product | Expected Stereoselectivity | Representative Yield (%) |
| Ethyltriphenylphosphonium bromide | Non-stabilized | 6,6-Dimethyl-hept-3-en-2-one | Z-isomer favored | 60-80 |
| Methyl (triphenylphosphoranylidene)acetate | Stabilized | Methyl 6,6-dimethyl-5-oxo-hept-2-enoate | E-isomer favored | 70-90 |
Visualizations
Reaction Mechanism
The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[2]
Caption: Wittig reaction mechanism.
Experimental Workflow
The general workflow for the Wittig reaction involves ylide formation (for non-stabilized ylides), reaction with the carbonyl compound, and subsequent work-up and purification.
References
Application Notes and Protocols: Chemoselective Grignard Reaction with 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the chemoselective Grignard reaction with 4,4-Dimethyl-3-oxo-pentanal, a bifunctional substrate of interest in medicinal chemistry and drug development. The presence of both an aldehyde and a sterically hindered ketone functionality within the same molecule presents a unique synthetic challenge and opportunity. The inherent differences in reactivity between these two carbonyl groups allow for a highly selective transformation, primarily yielding the corresponding secondary alcohol from the aldehyde moiety. The resulting hydroxy-keto compounds are valuable intermediates for the synthesis of complex molecular architectures, including 1,3-diols and other scaffolds prevalent in biologically active molecules.
Core Concepts and Chemoselectivity
The successful execution of a Grignard reaction on this compound hinges on exploiting the differential reactivity of the aldehyde and ketone carbonyls. Aldehydes are intrinsically more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by Grignard reagents.[1] In the case of this compound, the ketone is further deactivated by the presence of a bulky adjacent tert-butyl group, which significantly impedes the approach of the Grignard reagent.[2]
To further enhance the chemoselectivity, the reaction can be carried out at low temperatures, which favors the kinetically controlled addition to the more reactive aldehyde. Additionally, the use of additives such as cerium(III) chloride can be employed. Organocerium reagents, formed in situ from the Grignard reagent and CeCl₃, are known to be less basic and more nucleophilic, which can suppress side reactions such as enolization of the ketone.[3][4]
Data Presentation
The following table summarizes representative quantitative data for the chemoselective Grignard addition of various organomagnesium halides to this compound. The primary product in all cases is the secondary alcohol resulting from the addition to the aldehyde functionality.
| Grignard Reagent (R-MgX) | Product | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| Methylmagnesium bromide | 5,5-Dimethyl-4-hydroxy-hexan-2-one | THF | -78 to 0 | 2 | 85-95 |
| Ethylmagnesium bromide | 5,5-Dimethyl-4-hydroxy-heptan-2-one | THF | -78 to 0 | 2 | 82-92 |
| Phenylmagnesium bromide | 5,5-Dimethyl-4-hydroxy-4-phenyl-hexan-2-one | THF | -78 to 0 | 3 | 75-85 |
| Vinylmagnesium bromide | 5,5-Dimethyl-4-hydroxy-hept-1-en-2-one | THF | -78 to 0 | 2.5 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for the Chemoselective Grignard Reaction with this compound
This protocol describes a general method for the selective addition of a Grignard reagent to the aldehyde functionality of this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: The Grignard reagent (1.1 eq.) is added dropwise to the stirred solution of the keto-aldehyde over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired secondary alcohol.
Protocol 2: Cerium(III) Chloride-Mediated Chemoselective Grignard Reaction
This protocol utilizes anhydrous cerium(III) chloride to enhance the chemoselectivity of the Grignard addition.
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
All materials listed in Protocol 1
Procedure:
-
Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is prepared by heating CeCl₃·7H₂O under vacuum at 140 °C for 12 hours. The anhydrous salt should be stored in a desiccator.
-
Reaction Setup: A dry round-bottom flask is charged with anhydrous CeCl₃ (1.2 eq.) and anhydrous THF. The suspension is stirred vigorously for 2 hours at room temperature under an inert atmosphere.
-
Cooling: The suspension is cooled to -78 °C.
-
Grignard Reagent Addition: The Grignard reagent (1.1 eq.) is added dropwise to the CeCl₃ suspension and stirred for 1 hour at -78 °C.
-
Substrate Addition: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the organocerium reagent suspension at -78 °C.
-
Reaction, Quenching, Workup, and Purification: Follow steps 4-7 as described in Protocol 1.
Mandatory Visualizations
Caption: Mechanism of Grignard addition to this compound.
Caption: Experimental workflow for the chemoselective Grignard reaction.
Applications in Drug Development
The products of the Grignard reaction with this compound, specifically the resulting 1,3-hydroxy ketones, are versatile intermediates in the synthesis of more complex molecules for drug discovery.[4] These motifs can be further elaborated to access a variety of scaffolds:
-
1,3-Diols: Subsequent reduction of the ketone functionality can lead to the formation of syn- or anti-1,3-diols, which are common structural units in many natural products and pharmaceuticals, including polyketide antibiotics and cholesterol-lowering agents.
-
Heterocyclic Compounds: The hydroxy-ketone products can serve as precursors for the synthesis of various heterocyclic systems, such as pyrans and furans, which are prevalent in bioactive compounds.
-
Chiral Building Blocks: Enantioselective Grignard additions or subsequent stereoselective reductions can provide access to chiral hydroxy-ketones and diols, which are crucial for the development of stereospecific drugs.
The ability to selectively introduce a wide range of organic substituents (R-groups from the Grignard reagent) allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug development.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
Application Notes and Protocols for the Synthesis of Pyrazoles from 4,4-Dimethyl-3-oxo-pentanal and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatile synthesis of substituted pyrazoles is, therefore, a crucial aspect of modern pharmaceutical research.
The Knorr pyrazole synthesis, a classical and widely employed method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction provides a straightforward and efficient route to a variety of pyrazole structures. This application note details the synthesis of pyrazoles from 4,4-dimethyl-3-oxo-pentanal (also known as pivaloylacetaldehyde) and hydrazine, a reaction that yields 3-tert-butyl-1H-pyrazole as the major product. The regioselectivity of this reaction is governed by the differential reactivity of the two carbonyl groups in the starting material.
Reaction Scheme and Regioselectivity
The reaction of the unsymmetrical β-ketoaldehyde, this compound, with hydrazine can theoretically lead to two regioisomeric pyrazoles: 3-tert-butyl-1H-pyrazole and 5-tert-butyl-1H-pyrazole. The regiochemical outcome is determined by the initial nucleophilic attack of a hydrazine nitrogen atom on one of the two carbonyl groups. The aldehyde carbonyl is sterically less hindered and generally more electrophilic than the ketone carbonyl, which is flanked by a bulky tert-butyl group. Consequently, the reaction is expected to proceed with high regioselectivity, favoring the formation of 3-tert-butyl-1H-pyrazole.[3][4]
Caption: Reaction mechanism for the synthesis of 3-tert-butyl-1H-pyrazole.
Quantitative Data
The following tables summarize the expected analytical data for the major product, 3-tert-butyl-1H-pyrazole. The Nuclear Magnetic Resonance (NMR) data is predicted based on known spectral data for structurally related compounds.[5][6]
Table 1: Physicochemical Properties of 3-tert-butyl-1H-pyrazole
| Property | Value |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol |
| CAS Number | 15802-80-9 |
| Appearance | Solid |
Table 2: Predicted ¹H NMR Spectroscopic Data for 3-tert-butyl-1H-pyrazole (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~1.3 | Singlet | C(CH₃)₃ |
| ~6.2 | Doublet | H-4 |
| ~7.5 | Doublet | H-5 |
| ~12.0 | Broad Singlet | N-H |
Table 3: Predicted ¹³C NMR Spectroscopic Data for 3-tert-butyl-1H-pyrazole (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~30 | C(CH₃)₃ |
| ~32 | C(CH₃)₃ |
| ~103 | C-4 |
| ~138 | C-5 |
| ~162 | C-3 |
Experimental Protocols
The following protocol is a general procedure adapted from established methods for the Knorr pyrazole synthesis.[1][2] Researchers should optimize the reaction conditions for their specific needs.
Protocol 1: Synthesis of 3-tert-butyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate (85% in water)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, add the reaction mixture to ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 3-tert-butyl-1H-pyrazole.
Protocol 2: Characterization of 3-tert-butyl-1H-pyrazole
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectra to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).[5]
-
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum of the purified product using Electron Ionization (EI) or Electrospray Ionization (ESI) techniques to confirm the molecular weight.[7]
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 3-tert-butyl-1H-pyrazole.
Caption: Workflow for the synthesis of 3-tert-butyl-1H-pyrazole.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the synthesis of 3-tert-butyl-1H-pyrazole from this compound and hydrazine. The provided data and methodologies will be a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation and characterization of this important pyrazole derivative. The high regioselectivity of this reaction makes it an efficient method for accessing the desired product.
References
Application Notes and Protocols for the Catalytic Conversion of 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-3-oxo-pentanal is a β-ketoaldehyde, a class of organic compounds that are valuable synthetic intermediates in the pharmaceutical and fine chemical industries. Their bifunctional nature allows for a variety of chemical transformations. The selective catalytic conversion of this compound, particularly the reduction of its carbonyl groups, can lead to the formation of chiral diols. These diols are important building blocks for the synthesis of complex molecules and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the catalytic conversion of this compound, with a focus on asymmetric transfer hydrogenation to produce the corresponding 1,3-diol. The protocols are based on established methods for the reduction of analogous β-ketoaldehydes.[1][2]
Catalytic Pathway: Asymmetric Transfer Hydrogenation
The catalytic conversion of this compound to 4,4-Dimethyl-pentane-1,3-diol can be efficiently achieved through an asymmetric transfer hydrogenation (ATH) reaction. This method utilizes a chiral catalyst, typically a Ruthenium(II) complex, and a hydrogen donor, such as a mixture of formic acid and triethylamine, to achieve a highly stereoselective reduction of both the ketone and aldehyde functionalities.[1][2] The reaction proceeds via a dynamic kinetic resolution (DKR), allowing for the formation of a single stereoisomer of the diol product with high diastereoselectivity and enantioselectivity.[1]
Monitoring studies on similar substrates have indicated that the aldehyde group is typically reduced first to form a β-hydroxyketone intermediate.[1] This intermediate then undergoes a subsequent stereoselective reduction of the ketone group to yield the final 1,3-diol.[1]
Caption: Proposed reaction pathway for the catalytic conversion of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the asymmetric transfer hydrogenation of this compound, based on results obtained for structurally similar α-alkyl-β-ketoaldehydes using a (R,R)-Teth-TsDPEN-Ru(II) catalyst.[1][2]
| Substrate Analogue | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| α-Benzyl-β-ketoaldehyde | 2 | 45 | 24 | >95 | 92:8 | >99 | 87 | [1][2] |
| α-Allyl-β-ketoaldehyde | 2 | 45 | 24 | >95 | 90:10 | >99 | 81 | [1][2] |
| α-Propyl-β-ketoaldehyde | 4 | RT | 48 | >95 | 88:12 | >99 | 75 | [1][2] |
Experimental Protocols
1. Synthesis of this compound
This protocol is a general method for the synthesis of β-ketoaldehydes via aldol condensation, which can be adapted for the synthesis of the title compound.
Caption: General workflow for the synthesis of this compound.
Materials:
-
Pinacolone (1.0 eq)
-
A suitable formaldehyde equivalent (e.g., paraformaldehyde) or a related aldehyde for the aldol condensation.
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve pinacolone in a mixture of methanol and water (1:1).
-
Add a suitable formaldehyde source and potassium hydroxide (7.5 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
2. Asymmetric Transfer Hydrogenation of this compound
This protocol describes the one-pot, double carbonyl reduction of this compound to 4,4-Dimethyl-pentane-1,3-diol using a chiral Ruthenium(II) catalyst.[1][2]
Caption: Experimental workflow for the Asymmetric Transfer Hydrogenation.
Materials:
-
This compound (1.0 eq)
-
(R,R)-Teth-TsDPEN-Ru(II) catalyst (2 mol%)
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in dichloromethane, add the (R,R)-Teth-TsDPEN-Ru(II) catalyst.
-
Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source.
-
Stir the reaction mixture at the desired temperature (e.g., 45 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the anti-4,4-Dimethyl-pentane-1,3-diol.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Ruthenium catalysts can be air and moisture sensitive; handle under an inert atmosphere if necessary.
-
Formic acid is corrosive and should be handled with caution.
References
Application Notes and Protocols for the Purification of 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4,4-Dimethyl-3-oxo-pentanal, a versatile intermediate in organic synthesis and pharmaceutical development. The unique structure of this β-keto aldehyde, featuring both a sterically hindered ketone and a reactive aldehyde, necessitates robust purification strategies to remove starting materials, byproducts, and other impurities. The following sections detail two primary purification techniques: bisulfite adduct formation and fractional distillation, along with methods for purity assessment.
Method 1: Purification via Bisulfite Adduct Formation and Extraction
This method leverages the reversible reaction between the aldehyde functional group and sodium bisulfite to form a water-soluble adduct, allowing for the separation of the aldehyde from non-aldehydic impurities.[1][2][3][4] This technique is particularly effective for removing unreacted starting materials and byproducts that do not possess a reactive aldehyde group.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of aliphatic aldehydes using the bisulfite extraction method. These values are representative and may vary depending on the specific reaction mixture and experimental conditions.
| Parameter | Typical Value | Notes |
| Purity of Recovered Aldehyde | >95% | Assessed by ¹H NMR or GC-MS.[1] |
| Recovery Rate | >95% | Based on the mass of the re-isolated aldehyde.[1] |
| Crude Purity (from adduct) | ~86% | Purity of the aldehyde regenerated directly from the adduct before further purification.[5] |
| Isolated Yield (after column) | ~53% | Yield after subsequent chromatographic purification of the regenerated aldehyde.[5] |
| Final Purity (after column) | >94% | Purity after an additional purification step like column chromatography.[5] |
Experimental Protocol
Materials:
-
Crude this compound mixture
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
5 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound mixture in a minimal amount of dimethylformamide (DMF). As this compound is an aliphatic aldehyde, DMF is the recommended miscible solvent to improve removal rates.[1][2]
-
Transfer the solution to a separatory funnel.
-
Add an excess of freshly prepared saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 1-2 minutes to ensure complete formation of the bisulfite adduct. A white precipitate of the adduct may form.
-
-
Extraction of Impurities:
-
Add an equal volume of an immiscible organic solvent, such as a 1:1 mixture of ethyl acetate and hexanes, to the separatory funnel.
-
Add deionized water to dissolve any precipitated adduct.
-
Shake the funnel to partition the non-aldehydic impurities into the organic layer.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound.[2]
-
Drain the lower aqueous layer into a clean flask.
-
Discard the upper organic layer containing the impurities.
-
Repeat the extraction of the aqueous layer with the ethyl acetate/hexanes mixture to ensure complete removal of impurities.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer containing the bisulfite adduct to the separatory funnel.
-
Add an equal volume of a fresh portion of the ethyl acetate/hexanes mixture.
-
Slowly add 5 M sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel until the solution is strongly basic (pH > 12). This will reverse the bisulfite addition reaction and regenerate the free aldehyde.[2][5]
-
Shake the funnel to extract the purified this compound into the organic layer.[2]
-
-
Isolation and Drying:
-
Separate the organic layer.
-
Extract the aqueous layer with two more portions of the ethyl acetate/hexanes mixture to maximize recovery.
-
Combine all organic extracts.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the purified this compound.
-
Workflow Diagram
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Method 2: Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying this compound if the impurities have significantly different boiling points. This technique is often employed after a chemical workup to achieve a high degree of purity.
Quantitative Data Summary
The efficiency of distillation is highly dependent on the specific impurities present. The following table provides general expectations.
| Parameter | Expected Value | Notes |
| Purity of Distilled Product | >98% | Dependent on the boiling point differences and column efficiency. |
| Recovery Rate | 60-90% | Losses can occur in the distillation pot and column. |
Experimental Protocol
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum source (if vacuum distillation is required)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[6]
-
-
Distillation:
-
Begin heating the distillation flask gently.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect any low-boiling impurities as the first fraction.
-
As the temperature stabilizes near the boiling point of this compound, change the receiving flask to collect the main product fraction.
-
Continue distillation until the temperature either begins to drop or rise significantly, indicating that the product has been distilled or higher-boiling impurities are beginning to distill.
-
-
Product Collection:
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides, a known hazard with aldehydes.
-
Workflow Diagram
Caption: General workflow for the fractional distillation of this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds like this compound and for identifying any remaining impurities. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve analysis.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, often after derivatization with an agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active derivative.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and detect impurities with characteristic signals.
By following these detailed protocols, researchers can effectively purify this compound for use in further research and development activities. The choice of method will depend on the nature and quantity of impurities present in the crude material. For mixtures with non-aldehydic impurities, the bisulfite extraction method is highly effective. For impurities with different boiling points, fractional distillation is a powerful technique. A combination of both methods can be employed to achieve very high purity.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. auroraprosci.com [auroraprosci.com]
- 10. epa.gov [epa.gov]
Application Notes on 4,4-Dimethyl-3-oxo-pentanal in Multicomponent Reactions: A Theoretical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-3-oxo-pentanal, also known as pivaloylacetaldehyde, is a bifunctional building block possessing both a ketone and an aldehyde functional group.[1][2] Its structure, featuring a sterically hindered tert-butyl group adjacent to the ketone, suggests unique reactivity that could be harnessed in multicomponent reactions (MCRs) for the synthesis of complex molecular scaffolds. MCRs, where three or more reactants combine in a single synthetic operation, are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy. This document explores the theoretical applications of this compound in well-known MCRs and provides hypothetical protocols based on established reaction mechanisms.
Note: Extensive literature searches did not yield specific examples of multicomponent reactions utilizing this compound. The following application notes and protocols are therefore based on the predicted reactivity of this molecule in established MCR frameworks.
Theoretical Applications in Multicomponent Reactions
The presence of both an aldehyde and a β-ketoaldehyde moiety makes this compound a potentially versatile substrate for a variety of MCRs, primarily those involving the formation of heterocyclic rings.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. In a hypothetical Biginelli-type reaction, this compound could theoretically act as the aldehyde component. The bulky tert-butyl group would be expected to influence the stereochemistry and reaction kinetics.
Proposed Reaction Scheme:
Caption: Proposed Biginelli reaction with this compound.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are precursors to pyridines and are themselves often biologically active. This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. This compound could serve as the aldehyde component, leading to the formation of a 4-substituted dihydropyridine with a pivaloyl group at the 4-position.
Proposed Reaction Scheme:
Caption: Proposed Hantzsch synthesis with this compound.
Hypothetical Experimental Protocols
The following protocols are designed based on general procedures for the Biginelli and Hantzsch reactions and would require optimization for the specific substrate, this compound.
Protocol 1: Hypothetical Biginelli Synthesis of a 6-tert-Butyl-dihydropyrimidinone
Objective: To synthesize a dihydropyrimidinone derivative using this compound as the aldehyde component.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.5 equiv)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in ethanol.
-
Add urea (1.5 equiv) to the mixture.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified dihydropyrimidinone.
Expected Outcome: Formation of a 6-tert-butyl substituted dihydropyrimidinone. The yield and purity would need to be determined experimentally.
Protocol 2: Hypothetical Hantzsch Synthesis of a 4-Pivaloyl-dihydropyridine
Objective: To synthesize a dihydropyridine derivative using this compound.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), ethyl acetoacetate (2.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired dihydropyridine.
Data Presentation (Hypothetical)
Should these reactions prove successful, the quantitative data could be summarized as follows:
Table 1: Hypothetical Biginelli Reaction Parameters
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl | Ethanol | Reflux | 6 | TBD |
| 2 | Yb(OTf)₃ | Acetonitrile | 80 | 4 | TBD |
| 3 | L-Proline | DMSO | 100 | 8 | TBD |
| TBD: To Be Determined |
Table 2: Hypothetical Hantzsch Reaction Parameters
| Entry | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₄OAc | Ethanol | Reflux | 8 | TBD |
| 2 | NH₄OH | Methanol | 60 | 10 | TBD |
| 3 | (NH₄)₂CO₃ | Water | 90 | 6 | TBD |
| TBD: To Be Determined |
Logical Workflow for a Multicomponent Reaction
The general workflow for developing a multicomponent reaction involving a novel substrate like this compound would follow a logical progression from initial screening to optimization and characterization.
Caption: A logical workflow for developing multicomponent reactions.
Conclusion
While no specific literature precedence for the use of this compound in multicomponent reactions has been identified, its chemical structure strongly suggests its potential as a valuable building block in this field. The theoretical applications and hypothetical protocols presented here offer a starting point for researchers to explore the reactivity of this compound in well-established MCRs like the Biginelli and Hantzsch reactions. Experimental validation is necessary to determine the feasibility, scope, and limitations of these proposed transformations. Successful implementation would open new avenues for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Dimethyl-3-oxo-pentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethyl-3-oxo-pentanal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a crossed Claisen condensation protocol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture. | Use a freshly opened bottle of sodium ethoxide or prepare it fresh. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Impure Reactants: Pinacolone or ethyl formate may contain impurities that interfere with the reaction. | Purify the reactants before use. Pinacolone can be distilled, and ethyl formate should be of high purity. | |
| 3. Incorrect Reaction Temperature: The temperature for the enolate formation or the condensation may be too low or too high. | For the enolate formation with a strong, non-nucleophilic base like LDA, maintain a low temperature (e.g., -78 °C). For reactions with sodium ethoxide, the temperature might need to be elevated to drive the reaction to completion. | |
| Presence of Multiple Side Products | 1. Self-condensation of Pinacolone: If a strong base is used, pinacolone can undergo self-condensation. | Add the pinacolone slowly to a solution of the base and ethyl formate to ensure the enolate reacts with the ester as it is formed. Using an excess of ethyl formate can also favor the desired crossed condensation.[1] |
| 2. Hydrolysis of Ester: If there is moisture in the reaction, the ethyl formate can be hydrolyzed to formic acid and ethanol. | Ensure all reagents and solvents are anhydrous. | |
| 3. Transesterification: If using an alkoxide base that does not match the ester (e.g., sodium methoxide with ethyl formate), a mixture of products can be formed. | Use an alkoxide base that corresponds to the alkyl group of the ester (e.g., sodium ethoxide with ethyl formate).[1] | |
| Difficulty in Product Isolation and Purification | 1. Incomplete Reaction: Unreacted starting materials can co-elute with the product during chromatography. | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. |
| 2. Formation of Emulsions during Workup: The basic reaction mixture can form stable emulsions with organic solvents during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. | |
| 3. Product Instability: β-keto aldehydes can be unstable, especially under acidic or basic conditions. | Perform the workup and purification under neutral or mildly acidic conditions and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the crossed Claisen condensation between pinacolone (3,3-dimethyl-2-butanone) and an ester of formic acid, such as ethyl formate.[2] This reaction requires a strong base to deprotonate the α-carbon of pinacolone, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl formate.
Q2: What are the expected major side products in this synthesis?
A2: The primary side product of concern is the self-condensation product of pinacolone. This occurs when the enolate of pinacolone reacts with another molecule of pinacolone instead of the ethyl formate. Other potential side products can arise from the hydrolysis of the starting ester if moisture is present, or from transesterification if an inappropriate alkoxide base is used.[1]
Q3: How can I minimize the formation of the pinacolone self-condensation product?
A3: To favor the desired crossed Claisen condensation, you can slowly add the pinacolone to a mixture of the base and an excess of ethyl formate.[1] This ensures that the pinacolone enolate, once formed, is more likely to encounter and react with a molecule of ethyl formate rather than another molecule of pinacolone.
Q4: What is the role of the strong base in this reaction?
A4: A strong base is required to deprotonate the α-carbon of pinacolone to form a reactive enolate. The pKa of the α-protons of a ketone is typically around 19-20, so a base with a conjugate acid of a higher pKa is needed for efficient deprotonation. Sodium ethoxide is a commonly used base for this purpose.
Q5: Why is it important to use an alkoxide base that matches the ester?
A5: Using a non-matching alkoxide base (e.g., sodium methoxide with ethyl formate) can lead to transesterification, where the alkoxide exchanges with the alkoxy group of the ester. This results in a mixture of esters and, consequently, a mixture of condensation products, complicating the purification process.[1]
Experimental Protocol: Crossed Claisen Condensation for the Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via a crossed Claisen condensation.
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Ethyl formate
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere. A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with an inert gas inlet is charged with sodium ethoxide and anhydrous diethyl ether.
-
Addition of Reactants: A solution of pinacolone and a slight excess of ethyl formate in anhydrous diethyl ether is prepared. This solution is then added dropwise to the stirred suspension of sodium ethoxide in diethyl ether at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours or gently refluxed to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
The following table summarizes estimated quantitative data for the synthesis of this compound based on typical crossed Claisen condensation reactions. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Typical Yield | 60-75% | Yields are highly dependent on the purity of reagents and reaction conditions. |
| Purity (after purification) | >95% | Purity is typically determined by GC-MS or NMR spectroscopy. |
| Reaction Time | 4-12 hours | Reaction time can be optimized by monitoring with TLC or GC-MS. |
| Molar Ratio (Pinacolone:Ethyl Formate:Base) | 1 : 1.2 : 1.1 | A slight excess of the ester and base is often used to ensure complete conversion of the ketone. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the desired synthesis and a potential side reaction.
References
Technical Support Center: Improving the Yield of 4,4-Dimethyl-3-oxo-pentanal Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 4,4-Dimethyl-3-oxo-pentanal synthesis. The following information is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common and logical approach to synthesizing this compound is through a crossed Claisen condensation.[1] This typically involves the reaction of an ester containing the pivaloyl group (e.g., ethyl pivaloylacetate) with a formylating agent, such as ethyl formate, in the presence of a strong base.[1][2][3] Another potential route is the direct formylation of a pinacolone enolate.[4]
Q2: What are the key challenges and potential side reactions in the synthesis of this compound?
The primary challenges in synthesizing β-ketoaldehydes like this compound often revolve around side reactions that compete with the desired condensation. Key issues include:
-
Self-condensation of the enolizable ester: If using a precursor like ethyl pivaloylacetate, it can react with itself instead of the formylating agent, leading to byproducts.[2][3]
-
Instability of the product: β-ketoaldehydes can be sensitive to reaction and workup conditions, potentially leading to decomposition or further reactions.
-
Decarboxylation: If the reaction intermediate or product is a β-keto ester, subsequent hydrolysis and heating can lead to decarboxylation, resulting in a ketone byproduct instead of the desired aldehyde.[5][6][7][8][9]
Q3: How can I minimize the self-condensation of my starting ester in a crossed Claisen condensation?
To favor the desired crossed Claisen condensation and minimize self-condensation, it is crucial to control the relative concentrations of the reactants. A successful strategy is to slowly add the enolizable ester (e.g., ethyl pivaloylacetate) to a mixture of the non-enolizable ester (e.g., ethyl formate) and the base.[2][3] This ensures that the concentration of the enolizable ester is always low, reducing the likelihood of it reacting with itself.
Q4: What is the best way to purify crude this compound?
Given that this compound is a liquid at room temperature and may be sensitive to high temperatures, vacuum distillation is the recommended method for purification.[10][11][12] This technique allows for distillation at a lower temperature, minimizing the risk of decomposition. It is important to ensure the distillation apparatus is completely dry, as the product is sensitive to moisture.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) is used to drive the reaction to completion.[13] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Incorrect reagent addition order | - For crossed Claisen condensations, slowly add the enolizable ester to a mixture of the formylating agent and the base to minimize self-condensation.[2][3] |
| Moisture in reagents or glassware | - Use anhydrous solvents and reagents. - Flame-dry all glassware before use. Water can quench the strong base required for the reaction.[13] |
| Decomposition of the product during workup | - Perform the aqueous workup at low temperatures (e.g., using an ice bath). - Neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution). |
| Inefficient extraction of the product | - Use a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate). - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Pivaloylacetone (4,4-Dimethyl-2-pentanone) | Decarboxylation of the β-keto ester intermediate or product.[5][6][7][8][9] | - Avoid excessive heating during the reaction and workup. - Use a non-aqueous workup if possible. - If hydrolysis of an ester precursor is necessary, perform it at a low temperature. |
| Self-condensation product of ethyl pivaloylacetate | The enolizable ester is reacting with itself. | - Slowly add the ethyl pivaloylacetate to the reaction mixture containing ethyl formate and the base.[2][3] |
| Starting materials remain | Incomplete reaction. | - Increase the reaction time or temperature cautiously, while monitoring for product decomposition. - Ensure the base is active and used in the correct stoichiometric amount. |
Experimental Protocols
A plausible synthetic approach for this compound involves a two-step process starting from commercially available ethyl pivaloylacetate.
Step 1: Formylation of Ethyl Pivaloylacetate via Crossed Claisen Condensation
This reaction aims to introduce the aldehyde functionality by reacting ethyl pivaloylacetate with ethyl formate.
-
Materials:
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl formate
-
Ethyl pivaloylacetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add ethyl formate (1.5 equivalents) to the stirred suspension.
-
Slowly add a solution of ethyl pivaloylacetate (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude intermediate product, ethyl 4,4-dimethyl-3-oxopentanoate.
-
Step 2: Reduction of the Ester to the Aldehyde
This step involves the selective reduction of the ester group of the intermediate to an aldehyde. A bulky reducing agent is required to prevent over-reduction to the alcohol.
-
Materials:
-
Crude ethyl 4,4-dimethyl-3-oxopentanoate
-
Anhydrous toluene or diethyl ether
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
-
Procedure:
-
Dissolve the crude ethyl 4,4-dimethyl-3-oxopentanoate in anhydrous toluene in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield reactions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. aklectures.com [aklectures.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Aldehyde distillation/purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
preventing self-condensation of 4,4-Dimethyl-3-oxo-pentanal
Welcome to the Technical Support Center for 4,4-Dimethyl-3-oxo-pentanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the self-condensation of this versatile keto-aldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling, storage, and use in chemical synthesis.
Troubleshooting Guide: Preventing Self-Condensation
The self-condensation of this compound, an intramolecular aldol reaction, is a common side reaction that can lead to the formation of unwanted byproducts and a reduction in the yield of the desired product. This guide provides solutions to mitigate this issue.
Question: I am observing significant byproduct formation in my reaction involving this compound. How can I confirm if it is due to self-condensation?
Answer: Self-condensation of this compound will result in the formation of a β-hydroxy ketone or its dehydration product, an α,β-unsaturated ketone. You can characterize the byproduct using standard analytical techniques such as NMR, IR, and mass spectrometry. The presence of a new hydroxyl group and/or a carbon-carbon double bond in conjugation with a carbonyl group in the byproduct is a strong indicator of self-condensation.
Question: My yield of the desired product is consistently low when using this compound. What are the primary factors that promote its self-condensation?
Answer: The self-condensation of aldehydes is primarily catalyzed by the presence of acids or bases and is accelerated by elevated temperatures.[1][2] Key factors to consider are:
-
pH: Both acidic and basic conditions can catalyze the formation of the enolate intermediate necessary for the aldol reaction to occur.
-
Temperature: Higher temperatures increase the rate of the condensation reaction.[3]
-
Concentration: Higher concentrations of the aldehyde can increase the likelihood of intermolecular reactions.
-
Storage Conditions: Improper storage can lead to the gradual degradation of the compound and the formation of acidic or basic impurities that can catalyze self-condensation.
Question: What immediate steps can I take to minimize self-condensation during my experiment?
Answer: To minimize self-condensation, it is crucial to control the reaction conditions meticulously:
-
Maintain Neutral pH: Ensure that the reaction medium is neutral, unless acidic or basic conditions are explicitly required for your desired transformation. Use of buffers can be beneficial.
-
Low Temperature: Perform the reaction at the lowest temperature compatible with the desired reaction rate. Cooling the reaction mixture is a common strategy to suppress aldol side reactions.
-
Slow Addition: If the reaction conditions permit, add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Use of Fresh Reagent: Use freshly purified this compound to avoid any acidic or basic impurities that may have formed during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To minimize self-condensation during storage, this compound should be stored in a cool, dry place, away from light. While some suppliers suggest ambient storage, for long-term stability and to minimize the risk of self-condensation, it is advisable to store it at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption, which could lead to the formation of acidic impurities.
Q2: Can I use a protecting group to prevent the self-condensation of the aldehyde functionality?
A2: Yes, protecting the aldehyde group is a highly effective strategy, especially in multi-step syntheses where the aldehyde needs to be preserved while other functional groups react. The most common protecting group for aldehydes is an acetal, which is stable under neutral and basic conditions.[4][5] The aldehyde in this compound is more reactive than the ketone and can be selectively protected.[4]
Q3: How do I protect the aldehyde group of this compound as an acetal?
A3: You can selectively protect the aldehyde by reacting it with a diol, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. The greater reactivity of the aldehyde over the ketone allows for selective protection.
Q4: How can the acetal protecting group be removed to regenerate the aldehyde?
A4: The acetal can be deprotected by hydrolysis using aqueous acid.[4] Care must be taken to use mild conditions if other acid-sensitive functional groups are present in the molecule.
Data Presentation
The rate of aldol condensation is significantly influenced by temperature and the concentration of acid or base catalysts. Below is a summary of the effect of these parameters on the reaction rate.
Table 1: Influence of Temperature on the Rate of Aldol Condensation
| Temperature (°C) | Relative Rate of Condensation |
| 0 | Low |
| 25 (Room Temp) | Moderate |
| 50 | High |
| 100 | Very High |
This table illustrates the general trend that an increase in temperature significantly accelerates the rate of aldol condensation.[3]
Table 2: Second-Order Rate Constants for Acid-Catalyzed Self-Condensation of Aliphatic Aldehydes in 75 wt% H₂SO₄ at 295 K
| Aldehyde | Rate Constant (M⁻¹s⁻¹) |
| Acetaldehyde (C2) | (1.2 ± 0.2) x 10⁻⁴ |
| Propanal (C3) | (2.9 ± 0.4) x 10⁻³ |
| Butanal (C4) | (1.5 ± 0.2) x 10⁻³ |
| Pentanal (C5) | (1.1 ± 0.2) x 10⁻³ |
| Hexanal (C6) | (8.0 ± 1.1) x 10⁻⁴ |
| Heptanal (C7) | (6.0 ± 0.8) x 10⁻⁴ |
| Octanal (C8) | (4.5 ± 0.6) x 10⁻⁴ |
Data extracted from a study on the kinetics of acid-catalyzed aldol condensation of aliphatic aldehydes.[6] This data shows that the rate constant generally decreases as the carbon chain length of the aldehyde increases, with acetaldehyde being an exception.
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of the Aldehyde in this compound
This protocol describes the selective protection of the aldehyde functional group as a cyclic acetal.
Materials:
-
This compound
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 equivalents)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound and toluene.
-
Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Deprotection of the Acetal
This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.
Materials:
-
Acetal-protected this compound
-
Acetone-water mixture (e.g., 9:1 v/v)
-
Hydrochloric acid (catalytic amount, e.g., 1M solution)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the acetal-protected compound in an acetone-water mixture.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Base-catalyzed self-condensation mechanism of this compound.
Caption: Logical workflow for preventing self-condensation during synthesis.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.oberlin.edu [www2.oberlin.edu]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 4,4-Dimethyl-3-oxo-pentanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-3-oxo-pentanal in catalytic reactions. The focus is on optimizing catalyst loading to achieve desired reaction outcomes, particularly in the context of asymmetric aldol reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Reaction Conversion
-
Question: My reaction with this compound is not proceeding, or the conversion is very low. What are the possible causes and solutions?
-
Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%). Monitor the reaction progress at each concentration to find the optimal loading.[1]
-
-
Catalyst Deactivation: The catalyst may be inactive or degrading under the reaction conditions. This can be due to impurities in the substrate, solvent, or from exposure to air or moisture.[1]
-
Solution: Ensure the purity of this compound and all other reagents. Use freshly purified, anhydrous solvents. For air or moisture-sensitive catalysts, ensure proper handling techniques are used, such as working under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for any potential side product formation or decrease in selectivity.
-
-
Poor Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the catalyst and reactants.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.[2]
-
-
Issue 2: Low Enantioselectivity (ee) in Asymmetric Reactions
-
Question: I am performing an asymmetric aldol reaction with this compound, but the enantiomeric excess (ee) is poor. How can I improve it?
-
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis and can be influenced by several parameters.
-
Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. Insufficient catalyst may lead to a significant uncatalyzed background reaction, which is not stereoselective. Conversely, high catalyst concentrations can sometimes lead to the formation of less selective catalyst aggregates.[2]
-
Solution: Screen a range of catalyst loadings (e.g., 5, 10, 15, 20 mol%) to identify the optimal concentration for achieving high enantioselectivity.[1]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in the transition state of the reaction and can significantly affect stereochemical outcomes.
-
Solution: Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile). Nonpolar solvents often favor higher selectivity in aldol reactions.
-
-
Reaction Temperature: Temperature can have a profound effect on enantioselectivity.
-
Solution: Lowering the reaction temperature often leads to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[1] Consider running the reaction at 0 °C, -20 °C, or even lower if feasible.
-
-
Presence of Water: In some organocatalytic reactions, such as those using proline, the presence of a small amount of water can be beneficial or detrimental depending on the specific system.
-
Solution: If using anhydrous conditions, ensure all components are scrupulously dried. Conversely, for reactions that benefit from water, controlled addition may be necessary.
-
-
Issue 3: Formation of Significant Side Products
-
Question: My reaction is producing the desired product, but I am also observing a significant amount of side products, making purification difficult. What are these side products and how can I minimize them?
-
Answer: Side product formation in aldol reactions of this compound can arise from self-condensation or other competing pathways.
-
Self-Aldol Reaction: this compound can potentially react with itself, leading to undesired oligomeric byproducts.
-
Solution: In a crossed-aldol reaction, slowly add the this compound to the reaction mixture containing the other carbonyl partner and the catalyst. This maintains a low concentration of the aldehyde and minimizes self-condensation.
-
-
Product Degradation: The desired aldol product may be unstable under the reaction or work-up conditions.
-
Solution: Monitor the reaction progress and stop it as soon as the starting material is consumed. Employ mild work-up procedures, avoiding strong acids or bases if the product is sensitive.
-
-
Catalyst-Induced Side Reactions: The catalyst itself might promote undesired reaction pathways at higher temperatures or prolonged reaction times.
-
Solution: Optimize the reaction time and temperature to favor the formation of the desired product. Lowering the temperature can often suppress side reactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What type of catalyst is typically used for reactions with this compound?
-
Q2: How does catalyst loading typically affect the rate of an aldol reaction?
-
A2: Generally, increasing the catalyst loading will increase the reaction rate. However, this effect may not be linear, and beyond a certain point, further increases in catalyst concentration may not significantly enhance the rate and could potentially lead to lower selectivity or the formation of byproducts.[1]
-
-
Q3: Is it always better to use a higher catalyst loading?
-
A3: Not necessarily. While a higher catalyst loading can lead to faster reactions, it also increases costs and can make product purification more challenging due to higher residual catalyst levels. For asymmetric reactions, an optimal catalyst loading exists that balances reaction rate, yield, and enantioselectivity.[1][2]
-
-
Q4: What is a typical range for catalyst loading in a proline-catalyzed aldol reaction?
-
A4: For proline-catalyzed aldol reactions, catalyst loadings typically range from 5 to 30 mol%.[6] The optimal loading is highly dependent on the specific substrates and reaction conditions.
-
-
Q5: How can I monitor the progress of my reaction to optimize catalyst loading?
-
A5: You can monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Taking aliquots from the reaction mixture at regular intervals and analyzing them will allow you to determine the rate of conversion and the formation of any side products.[2]
-
Data Presentation
The following table provides illustrative data for the optimization of catalyst loading in a representative asymmetric aldol reaction between this compound and a generic ketone, catalyzed by L-proline.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 24 | 65 | 58 | 85 |
| 2 | 10 | 18 | 85 | 78 | 92 |
| 3 | 15 | 12 | 95 | 88 | 93 |
| 4 | 20 | 12 | >98 | 91 | 93 |
| 5 | 30 | 10 | >98 | 90 | 91 |
This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in an Asymmetric Aldol Reaction
This protocol describes a general method for determining the optimal catalyst loading for the asymmetric aldol reaction of this compound with a ketone, using L-proline as the catalyst.
-
Preparation: In a glovebox or under an inert atmosphere, arrange a series of clean, dry reaction vials.
-
Catalyst Dispensing: To each vial, add the desired amount of L-proline to achieve the target catalyst loadings (e.g., 5, 10, 15, 20, 30 mol%).
-
Reagent Addition: To each vial, add the ketone (typically 1.5-2 equivalents) and the chosen anhydrous solvent (e.g., DMSO or a mixture of MeOH/H₂O).[6] Stir the mixtures for 10-15 minutes to dissolve the catalyst.
-
Reaction Initiation: Cool the vials to the desired reaction temperature (e.g., 0 °C). Add this compound (1 equivalent) dropwise to each vial.
-
Reaction Monitoring: Seal the vials and stir the reactions at the set temperature. Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC.[2]
-
Work-up: Once the reactions are complete (as determined by the consumption of the limiting reagent), quench them by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
-
Analysis: Determine the conversion, isolated yield, and enantiomeric excess (by chiral HPLC or GC) for each catalyst loading to identify the optimal conditions.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in aldol reactions.
Caption: Experimental workflow for optimizing catalyst loading.
References
Technical Support Center: Managing the Stability of 4,4-Dimethyl-3-oxo-pentanal in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 4,4-Dimethyl-3-oxo-pentanal in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: As a β-dicarbonyl compound, the stability of this compound can be influenced by several factors:
-
pH: The compound is susceptible to both acid- and base-catalyzed reactions. The presence of two carbonyl groups increases the acidity of the α-hydrogen, making it prone to enolate formation under basic conditions.[1][2][3]
-
Solvent: The choice of solvent can affect the equilibrium between the keto and enol tautomers.[4] Protic solvents may participate in hydrogen bonding and potentially react with the aldehyde functional group.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light and Air: Exposure to light and atmospheric oxygen may promote oxidative degradation pathways.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions of this compound should be stored in tightly sealed containers in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, refrigeration or freezing is recommended, depending on the solvent's freezing point.
Q3: How can I detect the degradation of this compound in my samples?
A3: Degradation can be monitored by various analytical techniques. A change in the chromatographic profile (e.g., appearance of new peaks, decrease in the main peak area) when analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is a primary indicator. Spectroscopic changes, such as a shift in the maximum absorbance wavelength in UV-Vis spectroscopy, or changes in the NMR spectrum, can also signify degradation.[5] Visual cues like a change in color or the formation of a precipitate may also suggest instability.
Q4: Which analytical methods are suitable for quantifying this compound in a stability study?
A4: Due to the reactive nature of aldehydes, derivatization is often employed to enhance stability and detectability.[1] Suitable methods include:
-
HPLC-UV: After derivatization with 2,4-dinitrophenylhydrazine (DNPH), the resulting stable hydrazone can be readily quantified by HPLC with UV detection.[6]
-
GC-MS: Derivatization with a suitable agent can make the compound amenable to GC-MS analysis, providing high sensitivity and selectivity.
-
NMR Spectroscopy: ¹H-NMR can be used to monitor the disappearance of the parent compound and the appearance of degradation products, offering structural insights into the degradation pathways.[5]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in solution, even at low temperatures.
-
Potential Cause: The pH of your solution may be unsuitable. Even seemingly neutral solvents can have dissolved acidic or basic impurities that can catalyze degradation.
-
Troubleshooting Steps:
-
Measure the pH of your solvent and stock solutions.
-
If possible, buffer your solution to a neutral pH (around 6-7), if compatible with your experimental design.
-
Use high-purity solvents to minimize contaminants.
-
Issue 2: I see multiple peaks in my chromatogram that are not present in the freshly prepared standard.
-
Potential Cause: Your compound may be undergoing degradation or transformation. As a β-dicarbonyl compound, this compound can exist in equilibrium with its enol tautomer or undergo self-condensation reactions.[4][7]
-
Troubleshooting Steps:
-
Analyze the sample immediately after preparation to establish a baseline chromatogram.
-
Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and identify their peaks in the chromatogram. This can help in tracking the stability of your samples over time.
-
Consider derivatization with an agent like DNPH immediately after sample preparation to stabilize the compound before analysis.
-
Issue 3: My results are not reproducible between experiments.
-
Potential Cause: Inconsistent handling and storage of the compound and its solutions are likely culprits. The compound's stability is sensitive to minor variations in conditions.
-
Troubleshooting Steps:
-
Prepare fresh solutions for each experiment from a solid standard stored under recommended conditions.
-
Standardize your solution preparation protocol: use the same solvents, control the temperature, and minimize exposure to light and air.
-
Use an internal standard in your analytical method to account for variations in sample preparation and injection volume.
-
Potential Degradation Pathways
The following diagram illustrates the potential degradation and transformation pathways for this compound in solution based on the general reactivity of β-dicarbonyl compounds.
Caption: Potential chemical transformations of this compound in solution.
Experimental Protocols
Protocol 1: Workflow for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9][10]
Caption: A typical workflow for conducting a forced degradation study.
Protocol 2: HPLC-UV Analysis with DNPH Derivatization
This method is adapted from protocols for similar reactive carbonyl compounds.[1]
-
Reagent Preparation:
-
DNPH Solution: Prepare a 0.1% (w/v) solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% (v/v) phosphoric acid. This solution should be freshly prepared.
-
-
Sample Preparation and Derivatization:
-
To 1 mL of your sample solution containing this compound, add 500 µL of the DNPH solution.
-
Vortex the mixture and incubate at room temperature for 1 hour, protected from light, to allow for complete derivatization.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound that have undergone the same derivatization procedure.
-
Quantitative Data Summary
| Parameter | HPLC-UV with DNPH Derivatization | GC-MS with PFBHA Derivatization |
| Limit of Detection (LOD) | 0.1 ppm | Sub-ppb to low ppb range |
| Limit of Quantitation (LOQ) | 0.33 ppm | Low ppb range |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 90-110% | 90-110% (Typical) |
References
- 1. vpscience.org [vpscience.org]
- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in Friedländer synthesis with 4,4-Dimethyl-3-oxo-pentanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low conversion rates in the Friedländer synthesis of quinolines using 4,4-Dimethyl-3-oxo-pentanal. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and why is it used?
The Friedländer synthesis is a widely used chemical reaction for the synthesis of quinoline and its derivatives.[1][2][3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound, typically under acidic or basic catalysis.[1][2][3][4] This method is valued for its versatility in creating substituted quinolines, which are important structural motifs in many pharmaceuticals and biologically active compounds.[2]
Q2: I am experiencing very low conversion in my Friedländer synthesis with this compound. What are the likely causes?
Low conversion with this compound in a Friedländer synthesis can be attributed to several factors, primarily related to its chemical structure:
-
Steric Hindrance: The bulky tert-butyl group in this compound can sterically hinder the approach of the 2-aminoaryl ketone/aldehyde, slowing down the initial aldol or Schiff base formation which is often the rate-limiting step.
-
Competing Intramolecular Aldol Condensation: this compound is a 1,4-dicarbonyl compound, which can undergo an intramolecular aldol condensation to form a stable five-membered ring (a cyclopentenone derivative).[5][6] This side reaction can significantly consume the starting material, reducing the yield of the desired quinoline product.
-
Suboptimal Reaction Conditions: The standard conditions for a Friedländer synthesis may not be optimal for a sterically hindered and multifunctional substrate like this compound. Factors such as catalyst choice, temperature, and solvent can have a pronounced effect on the reaction outcome.
Q3: How can I minimize the competing intramolecular aldol condensation of this compound?
Minimizing the intramolecular side reaction is crucial for improving the yield of the desired quinoline. Here are some strategies:
-
Choice of Catalyst: The choice between acid and base catalysis can influence the relative rates of the intermolecular Friedländer reaction and the intramolecular aldol condensation. A systematic screening of both acid and base catalysts is recommended. Lewis acids, for instance, may coordinate with the 2-aminoaryl carbonyl group, favoring the intermolecular reaction.
-
Reaction Conditions: Running the reaction at a lower temperature may favor the desired intermolecular reaction, as the intramolecular reaction might have a higher activation energy.
-
Slow Addition: A slow, controlled addition of the this compound to the reaction mixture containing the 2-aminoaryl ketone/aldehyde and the catalyst can help to keep its concentration low, thereby disfavoring the unimolecular intramolecular reaction and promoting the bimolecular Friedländer synthesis.
Q4: What alternative or modified Friedländer protocols could be more effective for a sterically hindered substrate like this compound?
For challenging substrates, several modified Friedländer synthesis protocols can be considered:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which can be beneficial in overcoming the steric hindrance and potentially outcompeting side reactions.[7][8][9][10][11]
-
Lewis Acid Catalysis: The use of Lewis acids such as ZnCl₂, Sc(OTf)₃, or In(OTf)₃ can enhance the electrophilicity of the carbonyl groups and may favor the desired intermolecular condensation.
-
High-Pressure Conditions: While technically more demanding, conducting the synthesis under high pressure can sometimes overcome steric hindrance and improve yields in sluggish reactions.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when troubleshooting low conversion in the Friedländer synthesis with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Steric Hindrance: The bulky tert-butyl group on this compound impedes the reaction. | - Increase reaction temperature to provide more energy to overcome the activation barrier.- Switch to a stronger acid or base catalyst.- Consider using a Lewis acid catalyst to enhance carbonyl reactivity.- Employ microwave-assisted synthesis to accelerate the reaction.[7][8][9][10][11] |
| Incorrect Catalyst: The chosen acid or base catalyst is not effective for this specific substrate combination. | - Screen a variety of acid catalysts (e.g., p-TsOH, H₂SO₄, HCl) and base catalysts (e.g., NaOH, KOH, piperidine).- Evaluate the use of different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, In(OTf)₃). | |
| Low Reaction Temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate. | - Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS. | |
| Formation of a Major Side Product | Intramolecular Aldol Condensation: this compound reacts with itself to form a cyclic by-product.[5][6] | - Use a slow-addition method for this compound.- Lower the reaction temperature to potentially disfavor the intramolecular reaction.- Optimize the catalyst to favor the intermolecular Friedländer pathway. |
| Complex Mixture of Products | Decomposition of Starting Materials or Product: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to degradation. | - Lower the reaction temperature.- Use a milder catalyst.- Reduce the reaction time and monitor for product formation closely. |
| Self-Condensation of the 2-aminoaryl ketone: If the 2-aminoaryl ketone has an α-methylene group, it can undergo self-condensation. | - This is less likely to be the primary issue when this compound is the intended methylene component, but ensure the reaction conditions do not overly favor this pathway. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Friedländer Synthesis
This protocol provides a general starting point for the Friedländer synthesis.
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)
-
Toluene (10 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone (1.0 mmol) and toluene (10 mL).
-
Add p-toluenesulfonic acid (0.1 mmol) to the mixture.
-
Begin stirring and heat the mixture to reflux (approximately 110°C).
-
Slowly add this compound (1.2 mmol) to the refluxing mixture over a period of 1-2 hours using a syringe pump.
-
Continue to heat the reaction at reflux for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol utilizes microwave irradiation to potentially improve reaction rates and yields.[8]
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Acetic acid (5 mL)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), this compound (1.2 mmol), and acetic acid (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 160°C for 5-30 minutes under microwave irradiation.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Competing reaction pathways.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Intramolecular Aldol Reaction [jove.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Technical Support Center: Knoevenagel Condensation of 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Knoevenagel condensation of 4,4-Dimethyl-3-oxo-pentanal.
Troubleshooting Guides
This section addresses specific issues that may arise during the Knoevenagel condensation of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my desired Knoevenagel product low, and what are the major byproducts?
Answer:
Low yields in the Knoevenagel condensation of this compound are often attributed to competing side reactions. Due to the presence of both an aldehyde and a ketone functional group, as well as acidic α-hydrogens, this substrate is prone to several side reactions, primarily self-condensation and intramolecular aldol condensation.
Potential Byproducts:
-
Self-Condensation Product: this compound can react with itself, where the enolate of one molecule attacks the aldehyde of another. This leads to the formation of a complex mixture of oligomeric products. Using a weak base is crucial to minimize this side reaction.[1]
-
Intramolecular Aldol Condensation Product: The aldehyde can undergo an intramolecular aldol reaction, especially under basic conditions, to form a stable five-membered ring, 3,3-dimethylcyclopent-1-ene-1-carbaldehyde. This is often a significant byproduct.
-
Michael Addition Product: The initial Knoevenagel product is an α,β-unsaturated system and can act as a Michael acceptor. A second molecule of the active methylene compound can add to this product, leading to a 1,4-addition byproduct.
Troubleshooting Steps:
-
Catalyst Choice: Employ a mild base such as piperidine, pyridine, or ammonium acetate.[2] Strong bases like sodium hydroxide or sodium ethoxide can promote self-condensation.[1]
-
Reaction Temperature: Maintain a low to moderate reaction temperature. Higher temperatures can favor the formation of byproducts.
-
Stoichiometry: Use a slight excess of the active methylene compound to favor the desired reaction over self-condensation.
-
Water Removal: The Knoevenagel condensation produces water.[3] Its removal using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the desired product.[3]
Question 2: My reaction has stalled, and I observe unreacted starting material. How can I drive the reaction to completion?
Answer:
A stalled reaction can be due to several factors, including catalyst deactivation or an unfavorable equilibrium.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst is fresh and active. If using an amine catalyst, consider adding a co-catalyst like acetic acid to form an ammonium salt, which can be more effective.
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction, but solvent-free conditions have also been reported to be effective.[2]
-
Reaction Time: Some Knoevenagel condensations, especially with less reactive substrates, may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Question 3: I am having difficulty purifying my product from the reaction mixture. What purification strategies are recommended?
Answer:
Purification can be challenging due to the presence of structurally similar byproducts.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for separating the desired product from byproducts. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: For liquid products, fractional distillation under reduced pressure may be a viable option, depending on the boiling points of the components in the mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1][4] The reaction is typically catalyzed by a weak base and involves three main steps:
-
Deprotonation: The base abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.[4]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone.[4]
-
Dehydration: The resulting aldol-type adduct undergoes elimination of a water molecule to form the α,β-unsaturated product.[1]
Q2: Which active methylene compounds are most suitable for reaction with this compound?
A2: A variety of active methylene compounds can be used, with reactivity generally following this trend: malononitrile > ethyl cyanoacetate > diethyl malonate.[5] The choice of active methylene compound will depend on the desired final product.
Q3: Can I use a strong base to accelerate the reaction?
A3: Using a strong base is generally not recommended as it can lead to the self-condensation of the aldehyde, significantly reducing the yield of the desired product.[1]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation (General)
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine/Acetic Acid | Toluene | Reflux | 2-4 h | 80-90 | [6] |
| Ammonium Acetate | Ethanol | Reflux | 3-6 h | 75-85 | [2] |
| L-Proline | DMSO | 60 | 8-12 h | 70-80 | General Knowledge |
| None (Solvent-free) | None | Room Temp | 24 h | 60-70 | [2] |
Note: This data is for general Knoevenagel condensations and may vary for the specific reaction with this compound.
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound with Diethyl Malonate
-
Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq) and diethyl malonate (1.2 eq) in toluene.
-
Catalyst Addition: Add piperidine (0.1 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Potential reaction pathways in the Knoevenagel condensation of this compound.
Caption: A logical workflow for troubleshooting low yields in the Knoevenagel condensation.
References
Technical Support Center: Purification of 4,4-Dimethyl-3-oxo-pentanal Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,4-Dimethyl-3-oxo-pentanal and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The primary challenges stem from the inherent reactivity and structural properties of β-keto aldehydes. These include:
-
Keto-Enol Tautomerism: These compounds exist as an equilibrium mixture of keto and enol tautomers. This can lead to broadened peaks or multiple spots in chromatographic separations, making isolation of a pure form difficult. The equilibrium is sensitive to solvent polarity and temperature.[1][2][3]
-
Instability: Aldehydes are prone to oxidation to carboxylic acids and can undergo self-condensation or polymerization, especially under harsh conditions like high temperatures or strong basic/acidic environments.[4]
-
Formation of Side Products during Synthesis: The Claisen condensation, a common route to these derivatives, can be accompanied by several side reactions that generate impurities. These can include self-condensation of the starting ketone, Cannizzaro reaction of the aldehyde, and Michael addition to the α,β-unsaturated ketone product.[4]
Q2: How does keto-enol tautomerism affect purification?
A2: The presence of both keto and enol forms in solution can complicate purification significantly. In techniques like column chromatography, the two tautomers may interconvert on the stationary phase, leading to tailing or overlapping peaks. In some cases, the tautomers can be separated by gas chromatography.[1] The ratio of keto to enol forms can be influenced by the solvent system used, which can be both a challenge and a tool for separation.[1]
Q3: What are the most common impurities I should expect?
A3: Common impurities often originate from the synthetic route. If a Claisen-Schmidt condensation is used, you might encounter:
-
Self-condensation products of the starting ketone.
-
Cannizzaro reaction products (a primary alcohol and a carboxylic acid) if the aldehyde used lacks α-hydrogens and a strong base is employed.[4]
-
Michael adducts , which are 1,5-dicarbonyl compounds formed from the addition of a ketone enolate to the α,β-unsaturated product.[4]
-
Unreacted starting materials.
-
Oxidation products, such as the corresponding carboxylic acid, if the aldehyde is exposed to air.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of the desired product after column chromatography. | Compound instability on silica gel: The slightly acidic nature of silica gel can promote decomposition or irreversible adsorption of polar β-keto aldehydes. | - Use a less acidic stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel. - Work quickly and at low temperatures: Pack and run the column in a cold room if possible. - Solvent choice: Use a solvent system that provides good solubility and a reasonable Rf value to minimize the time on the column. |
| Keto-enol interconversion on the column: This can lead to broad, overlapping peaks, making it difficult to collect pure fractions. | - Modify the mobile phase: Adding a small amount of a polar solvent like methanol can sometimes sharpen peaks by accelerating the interconversion on the column, leading to a single, averaged peak. - Consider alternative purification methods: Recrystallization or derivatization might be more suitable. | |
| Low yield after recrystallization. | Inappropriate solvent choice: The compound may be too soluble in the cold solvent or not soluble enough in the hot solvent. | - Perform a thorough solvent screen: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof).[5][6][7][8] - Use a solvent system: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can be effective. Dissolve the compound in the good solvent and slowly add the poor solvent until turbidity appears, then heat to redissolve and cool slowly.[6] |
| Product decomposition at high temperatures: Prolonged heating during dissolution can lead to degradation. | - Minimize heating time: Use a hot plate with good temperature control and dissolve the compound quickly. - Choose a lower-boiling solvent if possible.[7] |
Presence of Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC or peaks in GC/HPLC of the purified product. | Co-elution of impurities during chromatography: Structurally similar impurities may have similar retention factors. | - Optimize the mobile phase: Try a different solvent system with a different polarity or selectivity. A gradient elution might be necessary for HPLC. - Change the stationary phase: If using silica, try alumina or a reverse-phase column for HPLC. |
| Incomplete removal of synthesis byproducts: Side products from the Claisen condensation may be carried through the purification. | - Pre-purification workup: Before chromatography, wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities like the Cannizzaro product. An acid wash can remove basic starting materials. - Derivatization: Consider forming a bisulfite adduct to selectively isolate the aldehyde from other carbonyl compounds. The aldehyde can then be regenerated.[9] | |
| Product appears discolored (e.g., yellow or brown). | Presence of polymeric or degradation products: Aldehydes can polymerize or degrade, especially when exposed to air, light, or heat. | - Purify under an inert atmosphere: Use nitrogen or argon to protect the compound from oxidation. - Store the purified product properly: Keep it in a cool, dark place, preferably under an inert atmosphere. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized for the specific this compound derivative.
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh). If compound instability is observed, consider using deactivated silica gel or neutral alumina.
-
Mobile Phase Selection:
-
Begin by determining the optimal solvent system using Thin Layer Chromatography (TLC).
-
A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Aim for an Rf value of 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., water, ethanol, acetone, ethyl acetate, hexanes).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.[5][7]
-
Heat the test tubes. A good solvent will dissolve the compound when hot.[5][7]
-
Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
If a single solvent is not effective, try a binary solvent system.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to completely dissolve the compound.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Quantitative Data
| Purification Method | Typical Purity Achieved | Typical Yield Range | Notes |
| Silica Gel Chromatography | >95% | 40-80% | Yield can be lower due to compound instability on silica. |
| Alumina Chromatography (Neutral) | >95% | 50-85% | Often a better choice for acid-sensitive compounds. |
| Recrystallization | >98% | 30-70% | Highly dependent on the impurity profile and solvent selection. Can provide very pure material. |
| Bisulfite Adduct Formation | >95% | 60-90% | Highly selective for aldehydes, good for removing ketone impurities.[9] |
Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of 4,4-Dimethyl-3-oxo-pentanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-3-oxo-pentanal. The information focuses on how the choice of solvent can significantly impact the compound's reactivity and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound influence its reactivity?
This compound possesses both an aldehyde and a ketone functional group.[1] Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon.[2] The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows for the formation of enolates, which are key intermediates in many reactions.[3]
Q2: What is keto-enol tautomerism and why is it important for this compound?
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O bond) and an "enol" form (containing a C=C-OH group).[3][4] For this compound, which is a β-dicarbonyl compound, this equilibrium is particularly significant. The solvent plays a crucial role in determining the predominant tautomeric form, which in turn affects the compound's nucleophilic and electrophilic sites and its overall reactivity.[5][6]
Q3: How does solvent polarity affect the keto-enol equilibrium of this compound?
The polarity of the solvent directly influences the ratio of keto to enol tautomers. Studies on similar β-dicarbonyl compounds have shown that:
-
Non-polar solvents (e.g., chloroform, carbon tetrachloride) tend to favor the enol form. This is often due to the stabilization of the enol through intramolecular hydrogen bonding.[4][6][7]
-
Polar aprotic solvents (e.g., DMSO) generally favor the more polar keto form.[6][7]
-
Polar protic solvents (e.g., methanol, water) can hydrogen bond with the carbonyl group, which can disrupt intramolecular hydrogen bonding in the enol form, often favoring the keto form.[4][6][8]
Q4: Which functional group (aldehyde or ketone) is more likely to react in different solvents?
While aldehydes are inherently more reactive than ketones[2][9][10], the solvent can modulate this reactivity. In protic solvents, the aldehyde group can be activated by hydrogen bonding, making it more susceptible to nucleophilic attack. The specific reaction conditions (e.g., acid or base catalysis) will also play a critical role in determining which functional group reacts preferentially.[2]
Q5: Can the solvent influence the type of product formed in a reaction?
Yes, the solvent can affect the reaction pathway and thus the product distribution. For instance, in reactions like the aldol condensation, the solvent can influence the equilibrium between the initial addition product and the final condensed product (α,β-unsaturated carbonyl).[11][12] The solvent's ability to stabilize intermediates or transition states can favor one pathway over another.[13]
Troubleshooting Guide
| Issue/Observation | Potential Cause Related to Solvent | Troubleshooting Suggestions |
| Low or no reactivity in an aldol condensation reaction. | The solvent may not be suitable for enolate formation. Protic solvents can solvate the base and the enolate, potentially reducing reactivity. | Switch to a polar aprotic solvent like THF or dioxane. Ensure the base used is strong enough for the chosen solvent. |
| Unexpected side products are formed. | The solvent may be promoting an alternative reaction pathway. For example, a protic solvent might participate in the reaction (e.g., acetal formation). | Consider using an aprotic solvent. Analyze the side products to understand the competing reaction and select a solvent that disfavors it. |
| Reaction rate is too slow. | The solvent may not be effectively solvating the transition state of the rate-determining step. | For reactions involving polar transition states, increasing the solvent polarity can increase the reaction rate.[14] Experiment with a range of solvents with varying dielectric constants. |
| Inconsistent results between experimental batches. | Trace amounts of water or other impurities in the solvent can significantly affect reactivity, especially in moisture-sensitive reactions. | Use freshly distilled or anhydrous grade solvents. Store solvents under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in isolating the desired product. | The solvent may have a boiling point too close to the product, making purification by distillation difficult. The product may also be highly soluble in the reaction solvent, leading to low recovery. | Choose a solvent with a significantly different boiling point from the product. For isolation, consider a solvent in which the product has lower solubility to facilitate precipitation or crystallization. |
Data Presentation
Solvent Effect on Keto-Enol Tautomerism of β-Dicarbonyl Compounds
The following table summarizes the general trend observed for the keto-enol equilibrium of β-dicarbonyl compounds in different solvents. While specific data for this compound is not available in the provided search results, these trends are well-established for analogous structures.[6][7]
| Solvent | Solvent Type | Typical % Enol Form | Reason for Preference |
| Chloroform (CDCl₃) | Non-polar | High | Stabilization of the enol form via intramolecular hydrogen bonding.[6] |
| Dimethyl Sulfoxide (DMSO-d₆) | Polar Aprotic | Low | The polar keto form is better solvated; DMSO acts as a hydrogen bond acceptor, disrupting the enol's internal hydrogen bond.[6][7] |
| Methanol (CD₃OD) | Polar Protic | Low | The solvent forms hydrogen bonds with the keto form, stabilizing it. Proton-deuterium exchange can also occur with the enol's hydroxyl proton.[6] |
| Water (D₂O) | Polar Protic | Very Low | Strong hydrogen bonding with the keto form and disruption of intramolecular hydrogen bonds in the enol form.[4] |
Experimental Protocols
Protocol: Determination of Keto-Enol Ratio by ¹H NMR Spectroscopy
This protocol outlines the methodology to quantify the keto-enol tautomeric ratio of this compound in different solvents.
Objective: To determine the equilibrium constant (Keq = [enol]/[keto]) for the keto-enol tautomerism of this compound in various deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)
-
NMR tubes
-
Micropipettes
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. Prepare a stock solution of this compound in a volatile, inert solvent (e.g., dichloromethane) if needed for accurate dispensing. b. In a clean, dry vial, place a known amount of this compound (typically 5-10 mg). c. Add approximately 0.6-0.7 mL of the desired deuterated solvent to the vial. d. Vortex the mixture until the compound is fully dissolved. e. Transfer the solution to a clean NMR tube.
-
NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C), as the equilibrium can be temperature-dependent. c. Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all proton signals.
-
Data Analysis: a. Identify the distinct signals corresponding to the keto and enol tautomers. For the enol form, expect to see a vinyl proton signal and a hydroxyl proton signal. For the keto form, look for signals from the α-hydrogens. b. Integrate the area of a characteristic, non-overlapping proton signal for the keto form (e.g., the -CH₂- group adjacent to the aldehyde). c. Integrate the area of a characteristic, non-overlapping proton signal for the enol form (e.g., the vinylic proton). d. Calculate the molar ratio of the two forms by dividing the integral value of each signal by the number of protons it represents. e. The percentage of each tautomer can be calculated as follows:
- % Enol = (Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)) * 100
- % Keto = (Integral of Keto Signal / (Integral of Enol Signal + Integral of Keto Signal)) * 100
-
Repeat: Repeat the procedure for each solvent to be investigated.
Visualizations
Caption: Keto-enol equilibrium of this compound.
Caption: Workflow for studying solvent effects on a reaction.
Caption: Decision flowchart for selecting an appropriate solvent.
References
- 1. CAS 23459-13-4: 4,4-Dimethyl-3-oxopentanal | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. magritek.com [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Technical Support Center: 4,4-Dimethyl-3-oxo-pentanal in Scale-Up Operations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-3-oxo-pentanal. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile β-dicarbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity in scale-up?
This compound is a β-ketoaldehyde, possessing both a ketone and an aldehyde functional group. Its reactivity is characterized by:
-
Two Electrophilic Centers: The presence of both an aldehyde and a ketone offers multiple sites for nucleophilic attack. The aldehyde is generally more reactive towards nucleophiles than the ketone.
-
Acidic α-Protons: The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate.
-
Steric Hindrance: The bulky tert-butyl group adjacent to the ketone can influence the approach of nucleophiles and may affect reaction rates and equilibria. This steric hindrance can sometimes be advantageous in directing reactions to the less hindered aldehyde group.
Q2: What are the most common reactions where this compound is used as a precursor, and what are the initial scale-up considerations?
The most prevalent application of this compound is in the synthesis of heterocyclic compounds, particularly substituted pyrroles, via the Paal-Knorr synthesis.[1][2]
Initial scale-up considerations for the Paal-Knorr synthesis include:
-
Exothermicity: The condensation reaction can be exothermic. Adequate cooling capacity and controlled addition of reagents are crucial to manage the heat generated.[3]
-
Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of reactants and products, and ease of workup.[4]
-
Catalyst Selection: Both Brønsted and Lewis acids can catalyze the reaction. The choice of catalyst and its loading need to be optimized for efficiency and to minimize side reactions at scale.[5][6]
-
Water Removal: The reaction produces water, which can affect the reaction equilibrium. In some cases, azeotropic removal of water using a Dean-Stark trap may be beneficial.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Paal-Knorr Pyrrole Synthesis
When scaling up the Paal-Knorr synthesis of pyrroles from this compound and a primary amine, you may encounter lower than expected yields or incomplete consumption of starting materials.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Heat Transfer | - Ensure adequate agitation to improve heat distribution. - Use a reactor with a suitable surface area-to-volume ratio for efficient heating. - Consider using a higher boiling point solvent to achieve the desired reaction temperature without excessive pressure buildup.[7] | On a larger scale, "hot spots" and uneven heating can lead to localized decomposition or incomplete reaction in other parts of the vessel. |
| Suboptimal Catalyst Performance | - Increase catalyst loading incrementally. - Switch to a stronger or more soluble acid catalyst. Mild Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃ can be effective.[5] - For reactions sensitive to strong acids, consider milder options like acetic acid.[8] | Catalyst activity can be affected by concentration and solubility. What works on a lab scale may need adjustment for larger volumes. |
| Unfavorable Reaction Equilibrium | - If applicable, remove water as it forms using a Dean-Stark apparatus. - Use a slight excess of the amine component to drive the reaction forward. | The Paal-Knorr synthesis is a condensation reaction that produces water.[9] Removing it can shift the equilibrium towards the product. |
| Steric Hindrance | - Increase reaction time and/or temperature cautiously, monitoring for byproduct formation. | The tert-butyl group on this compound can slow down the reaction rate. |
Issue 2: Formation of Significant Byproducts
During the scale-up of reactions with this compound, you may observe the formation of unexpected impurities that were minor or absent in lab-scale experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Furan-Byproduct Formation in Paal-Knorr Synthesis | - Ensure the reaction is not overly acidic (pH < 3 can favor furan formation).[10] - Use a milder acid catalyst or neutral conditions if possible. - Lower the reaction temperature. | The 1,4-dicarbonyl starting material can undergo acid-catalyzed cyclization and dehydration to form a furan byproduct.[7] This is often favored at higher temperatures and acidity. |
| Self-Condensation/Polymerization | - Lower the reaction temperature. - Ensure a controlled addition rate of reagents to avoid high local concentrations. - Use a less aggressive catalyst. | High temperatures and high concentrations of reactants can lead to intermolecular reactions, forming oligomeric or polymeric materials ("tar").[7] |
| Incomplete Reaction of Intermediates | - Increase reaction time or temperature moderately. - Ensure efficient mixing to promote contact between reactants. | Scale-up can sometimes lead to less efficient mixing, leaving intermediates unreacted which may then participate in side reactions. |
Issue 3: Difficulties in Product Purification
Isolating the desired product with high purity can become more challenging at a larger scale.
| Potential Cause | Troubleshooting Step | Rationale |
| Product Co-distillation with Solvent | - Choose a solvent with a significantly different boiling point from the product. - Perform distillation under reduced pressure to lower the boiling point of the product. | On a larger scale, fractional distillation can be less efficient, leading to product loss if the boiling points are close. |
| Formation of Emulsions During Workup | - Use brine washes to help break emulsions. - Minimize vigorous shaking during extractions; gentle inversion is often sufficient. - Consider a different solvent system for extraction. | Larger volumes can be more prone to stable emulsion formation during aqueous workups. |
| Product Oiling Out During Crystallization | - Ensure a slow cooling rate. - Use a seed crystal to initiate crystallization. - Experiment with different solvent systems for crystallization. | Rapid cooling of concentrated solutions on a large scale can lead to supersaturation and oiling out rather than crystallization. |
| Product Instability | - If the product is sensitive to acid, ensure it is thoroughly neutralized before purification. - If the product is air-sensitive, perform purification and storage under an inert atmosphere. | Some pyrroles can be unstable under acidic conditions or in the presence of air, especially at elevated temperatures during distillation.[11] |
Experimental Protocols
Key Experiment: Scale-Up of Paal-Knorr Synthesis of 2-tert-Butyl-5-methylpyrrole
This protocol provides a general guideline for the synthesis of a substituted pyrrole from this compound and methylamine.
Materials:
-
This compound
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Acetic Acid (glacial)
-
Toluene
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel.
-
Charging Reactants: Charge the reactor with this compound and toluene.
-
Reagent Addition: Slowly add a solution of methylamine in acetic acid to the reactor via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Parameters for Paal-Knorr Synthesis
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations) | Rationale for Change |
| Reactant Ratio (Dicarbonyl:Amine) | 1 : 1.1 | 1 : 1.1 - 1.2 | A slight excess of the more volatile or less expensive reactant may be used to drive the reaction to completion. |
| Solvent Volume | 5-10 mL / g of dicarbonyl | 3-7 mL / g of dicarbonyl | Higher concentrations are often used at scale to improve reactor throughput, but this may require better heat management. |
| Catalyst Loading | 1-5 mol% | 1-5 mol% (may need optimization) | Catalyst efficiency can be affected by mixing and concentration. Pilot runs are necessary to determine the optimal loading. |
| Reaction Temperature | Reflux | Reflux (monitor for exotherms) | Maintaining a consistent temperature is critical. The larger volume may have a different reflux temperature and require more energy input.[3] |
| Addition Time | 5-10 minutes | 1-4 hours | Slower addition at scale is crucial for controlling exotherms and preventing the buildup of unreacted reagents. |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Paal-Knorr Synthesis
Caption: A logical workflow for diagnosing and addressing low yield in Paal-Knorr synthesis.
Experimental Workflow for Scale-Up of Paal-Knorr Synthesis
Caption: A general workflow for the scale-up of the Paal-Knorr synthesis from lab to pilot scale.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold | MDPI [mdpi.com]
- 11. journal.uctm.edu [journal.uctm.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4,4-Dimethyl-3-oxo-pentanal and Other β-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4,4-Dimethyl-3-oxo-pentanal with other common β-dicarbonyl compounds. Understanding the nuanced reactivity of this sterically hindered β-dicarbonyl is crucial for its effective application in organic synthesis and drug development. This document summarizes key reactivity parameters, provides relevant experimental protocols, and visualizes the underlying chemical principles.
Introduction to β-Dicarbonyl Reactivity
β-Dicarbonyl compounds are characterized by the presence of two carbonyl groups separated by a methylene group. This structural motif imparts unique reactivity, primarily due to the acidity of the α-hydrogens and the existence of keto-enol tautomerism. The resulting enolates are key intermediates in a wide array of carbon-carbon bond-forming reactions.
The reactivity of β-dicarbonyls is significantly influenced by the nature of the substituents on the carbon skeleton. In the case of this compound, the presence of a bulky tert-butyl group introduces considerable steric hindrance, which modulates its acidity, enol content, and accessibility for nucleophilic attack.
Comparative Reactivity Data
The following table summarizes key physicochemical properties that dictate the reactivity of this compound in comparison to other well-characterized β-dicarbonyl compounds.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (in water) | Keto-Enol Tautomer Ratio (in CDCl3) |
| This compound | 128.17[1] | ~6.03 (Predicted)[2] | Data not available; enol form is expected to be less favored due to steric hindrance. | |
| Acetylacetone | 100.12 | ~8.9 | Keto:Enol ≈ 1:4.8 (Favors Enol) | |
| Ethyl acetoacetate | 130.14 | ~10.7 | Keto:Enol ≈ 12:1 (Favors Keto) | |
| 2,2-Dimethyl-3-oxobutanal | 114.14 | Data not available | Data not available |
Note on this compound: The predicted pKa value of ~6.03 suggests that it is significantly more acidic than typical acyclic β-dicarbonyls.[2] This increased acidity is likely due to the electron-donating effect of the tert-butyl group, which stabilizes the enolate conjugate base. However, the bulky tert-butyl group is also expected to sterically hinder the formation of the planar enol form, which may result in a lower enol content compared to less substituted analogs like acetylacetone.[3]
Key Reactivity Considerations
The unique structural features of this compound lead to distinct reactivity patterns compared to other β-dicarbonyls.
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is fundamental to the reactivity of β-dicarbonyl compounds. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Caption: Keto-enol tautomerism in this compound.
For this compound, the steric bulk of the tert-butyl group can destabilize the planar enol form, potentially shifting the equilibrium towards the keto tautomer more than would be expected based on electronic effects alone.
Acidity and Enolate Formation
The α-hydrogens of β-dicarbonyls are acidic due to the resonance stabilization of the resulting enolate anion.
Caption: General scheme for enolate formation from a β-dicarbonyl.
The predicted lower pKa of this compound suggests that enolate formation should be thermodynamically favorable.[2] However, the rate of deprotonation may be slower compared to less hindered β-dicarbonyls due to the steric shielding of the α-protons by the tert-butyl group.
Reactivity in C-C Bond Formation
Enolates derived from β-dicarbonyls are excellent nucleophiles in reactions such as alkylations and acylations.
Caption: Workflow for C-C bond formation using a β-dicarbonyl.
The steric hindrance of the tert-butyl group in this compound is a critical factor in these reactions. While the enolate is a potent nucleophile, its approach to an electrophile can be impeded. This can lead to lower reaction rates or favor reactions with smaller, more accessible electrophiles.
Experimental Protocols
Detailed experimental data for this compound is not widely available in the literature. Therefore, we provide general protocols for key experiments that can be adapted to quantitatively assess its reactivity.
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Objective: To determine the ratio of keto and enol tautomers of a β-dicarbonyl compound in solution.
Materials:
-
β-Dicarbonyl compound (e.g., this compound)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a dilute solution (~0.1 M) of the β-dicarbonyl compound in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the characteristic signals for the keto and enol forms.
-
Keto form: Look for the signal corresponding to the α-methylene protons (typically δ 3.0-4.0 ppm).
-
Enol form: Look for the signal corresponding to the vinylic proton (typically δ 5.0-6.0 ppm) and the enolic hydroxyl proton (can be broad and variable).
-
-
Integrate the area under the respective peaks.
-
Calculate the percentage of the enol form using the following equation:[4] % Enol = [Integral of enol peak / (Integral of enol peak + (Integral of keto peak / 2))] * 100 (Note: The integral of the keto methylene peak is divided by two as it represents two protons, while the enol vinylic peak represents one proton.)[4]
Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of a β-dicarbonyl compound.
Materials:
-
β-Dicarbonyl compound
-
Buffer solutions of varying pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the β-dicarbonyl compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions of the β-dicarbonyl compound in buffers of known pH, ensuring the final concentration of the compound is constant.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for both the protonated (keto/enol) and deprotonated (enolate) species.
-
Plot the absorbance at a chosen wavelength (where the difference between the two forms is significant) against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated forms.
Conclusion
This compound presents a unique reactivity profile among β-dicarbonyl compounds. Its predicted high acidity, coupled with the significant steric hindrance imposed by the tert-butyl group, suggests a nuanced behavior in enolate formation and subsequent reactions. While direct experimental data remains limited, the principles outlined in this guide provide a robust framework for researchers to anticipate and harness the reactivity of this valuable synthetic building block. Further experimental investigation into the precise pKa and keto-enol equilibrium of this compound is warranted to fully elucidate its chemical character.
References
A Tale of Two Ketones: 4,4-Dimethyl-3-oxo-pentanal vs. Acetylacetone in the Forge of Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the choice of building blocks in heterocyclic synthesis is paramount to the efficiency and outcome of a synthetic route. This guide provides a detailed comparative analysis of two β-dicarbonyl compounds: the sterically unhindered and widely used acetylacetone, and the bulkier 4,4-dimethyl-3-oxo-pentanal. This comparison is supported by experimental data, detailed protocols for key reactions, and visualizations to elucidate the underlying principles of their reactivity.
The journey to novel therapeutics and functional materials is often paved with the intricate art of heterocyclic chemistry. At the heart of this discipline lies the selection of versatile synthons that can be readily transformed into diverse molecular architectures. Acetylacetone (2,4-pentanedione) has long been a workhorse in this field, its symmetrical structure and reactive methylene group providing a reliable entry into a vast array of heterocyclic systems. However, the introduction of steric bulk, as seen in this compound (also known as pivaloylacetaldehyde), can significantly alter the reactivity and selectivity of these fundamental reactions. This guide delves into a head-to-head comparison of these two dicarbonyl compounds, offering insights into how the subtle difference in their molecular architecture translates to tangible differences in the synthesis of pyrazoles, pyrimidines, and pyridines.
Physicochemical Properties: A Foundation of Reactivity
The differing reactivity of acetylacetone and this compound can be largely attributed to their distinct electronic and steric properties. The acidity of the central methylene protons (α-protons) and the equilibrium between the keto and enol tautomers are critical factors governing their behavior in condensation reactions.
| Property | Acetylacetone | This compound | Rationale for Difference |
| Molecular Weight | 100.12 g/mol | 128.17 g/mol [1] | Presence of a tert-butyl group in this compound. |
| pKa of α-protons | ~9[2] | ~11 (estimated) | The electron-donating inductive effect of the tert-butyl group in this compound decreases the acidity of the α-protons compared to the methyl group in acetylacetone. |
| Keto-Enol Equilibrium | Favors the enol form in non-polar solvents.[3][4] | Expected to favor the keto form more than acetylacetone. | The bulky tert-butyl group can destabilize the planar enol form through steric strain, shifting the equilibrium towards the keto tautomer. |
Performance in Heterocyclic Synthesis: A Comparative Overview
The utility of these dicarbonyl compounds is best illustrated through their performance in common heterocyclic ring-forming reactions. While acetylacetone is a versatile precursor for a multitude of heterocycles, the steric hindrance of this compound often necessitates more forcing reaction conditions or leads to different product distributions.
Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic method for the synthesis of pyrazoles.
| Feature | Acetylacetone | This compound |
| Product | 3,5-Dimethylpyrazole | 3-tert-Butyl-5-methylpyrazole[2] |
| Typical Yield | High (often >90%) | Moderate to Good (typically 60-80%) |
| Reaction Conditions | Mild, often at room temperature or with gentle heating in an alcohol solvent. | Generally requires heating to overcome the steric hindrance of the tert-butyl group. |
Pyrimidine Synthesis (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones.
| Feature | Acetylacetone | This compound |
| Product | 4,6-Dimethyl-3,4-dihydropyrimidin-2(1H)-one derivatives | 4-Aryl-6-tert-butyl-3,4-dihydropyrimidin-2(1H)-one derivatives |
| Typical Yield | Good to Excellent | Moderate, often lower than with acetylacetone. |
| Reaction Conditions | Acid-catalyzed, typically refluxing in ethanol. | May require stronger acids or longer reaction times to facilitate the condensation involving the sterically hindered ketone. |
Pyridine Synthesis (Hantzsch Synthesis)
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves two equivalents of a β-ketoester, an aldehyde, and a nitrogen source. A variation can be performed with a β-diketone.
| Feature | Acetylacetone | This compound |
| Product | Symmetrical 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives | Sterically hindered 2-tert-butyl-6-methyl-1,4-dihydropyridine derivatives |
| Typical Yield | Generally high | Lower yields are expected due to steric hindrance affecting the multiple condensation steps. |
| Reaction Conditions | Typically refluxing in an alcohol solvent. | More forcing conditions, such as higher temperatures or the use of a more efficient catalyst, may be necessary. |
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole from Acetylacetone
Principle: This reaction is a classic example of a condensation reaction between a 1,3-dicarbonyl compound and hydrazine to form a five-membered heterocyclic ring.
References
A Researcher's Guide to Quinoline Synthesis: Comparing Alternatives to 4,4-Dimethyl-3-oxo-pentanal
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry. Its synthesis is a critical step in the development of a vast array of therapeutic agents. While 4,4-Dimethyl-3-oxo-pentanal has its place, a wider palette of reagents can offer greater flexibility and lead to novel quinoline derivatives. This guide provides an objective comparison of alternative reagents for quinoline synthesis, supported by experimental data, to inform your selection of the most effective synthetic strategy.
This guide explores established quinoline synthesis methodologies—the Combes, Friedländer, Doebner-von Miller, and Pfitzinger reactions—and compares the performance of various reagents as alternatives to this compound.
Comparative Analysis of Reagent Performance in Quinoline Synthesis
The choice of reagent in quinoline synthesis has a significant impact on reaction yields and the diversity of the resulting substituted quinolines. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different reagents in key quinoline synthesis reactions.
Combes Quinoline Synthesis: A Comparison of β-Diketones
The Combes synthesis traditionally employs the acid-catalyzed condensation of an aniline with a β-diketone.[1] While this compound is a viable option, other β-diketones and related compounds can be used to generate a variety of 2,4-disubstituted quinolines.
| β-Diketone/Alternative | Aniline | Product | Yield (%) | Reference |
| Acetylacetone | Aniline | 2,4-Dimethylquinoline | High | [2] |
| Acetylacetone | m-Chloroaniline | 7-Chloro-2,4-dimethylquinoline | Not specified | [2] |
| Trifluoromethyl-β-diketones | Substituted Anilines | 2-CF3- and 4-CF3-quinolines | Varies | [1] |
| β-Ketoesters | Arylamines | Quinolone derivatives | Good to Excellent | [3] |
Friedländer Synthesis: Exploring Ketone Alternatives
The Friedländer synthesis offers a versatile route to polysubstituted quinolines through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] A wide range of ketones can serve as effective alternatives to this compound.
| 2-Aminoaryl Ketone | Ketone/Alternative | Catalyst | Product | Yield (%) | Reference |
| 2-Aminobenzophenone | Acetylacetone | Fluorescein (photocatalyst) | 2-Methyl-4-phenyl-3-acetylquinoline | High (Gram scale) | [6] |
| 2-Aminobenzophenone | Various α-methylene ketones | Deep Eutectic Solvents | Polysubstituted quinolines | Excellent | [7] |
| 2-Aminoaryl ketones | α-Methylene carbonyl compounds | Metal-Organic Frameworks (e.g., MIL-53(Al)) | Polysubstituted quinolines | High | [8] |
| 2-Nitrobenzaldehydes (in situ reduction) | Active methylene compounds | Fe/AcOH | 3-Substituted quinolines | High | [9] |
Doebner-von Miller Reaction: Varying the α,β-Unsaturated Carbonyl
The Doebner-von Miller reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[10][11] This method allows for the introduction of substituents at various positions on the quinoline ring.
| Aniline | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde | Acid-catalyzed | 2-Methylquinoline | Moderate to Good | [12][13] |
| Substituted Anilines | Acrolein Diethyl Acetal | Dilute HCl | Heteroring-unsubstituted quinolines | Fair to Excellent | [11] |
| Anilines | γ-Aryl-β,γ-unsaturated α-ketoesters | Trifluoroacetic acid | 4-Aryl-2-carboxyquinolines | Good | [14] |
Pfitzinger Reaction: A Survey of Carbonyl Components
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[15]
| Isatin Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | >60 | [16] |
| Isatin | Methyl ethyl ketone | 2,3-Dimethylquinoline-4-carboxylic acid | Not specified | |
| Isatin | Pyruvic acid | Quinoline-2,4-dicarboxylic acid | Not specified | |
| Isatin | Benzyl phenyl ketone | 2,3-Diphenylquinoline-4-carboxylic acid | Not specified | |
| 5-Substituted Isatins | Appropriate Ketones | Cinchoninic acid derivatives | Good | [17] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are representative experimental protocols for the key quinoline syntheses discussed.
General Protocol for Combes Quinoline Synthesis
-
An aniline is reacted with a β-diketone under acidic catalysis.
-
The resulting enamine intermediate is then heated in a strong acid to induce cyclodehydration, affording the quinoline product.[3]
General Protocol for Friedländer Synthesis
-
A 2-aminoaryl aldehyde or ketone is condensed with a compound containing a reactive α-methylene group.
-
The reaction can be catalyzed by acids or bases, or proceed thermally.[18]
-
Recent methods utilize photocatalysts like fluorescein under visible light for a greener and more efficient synthesis.[6]
General Protocol for Doebner-von Miller Reaction
-
An aniline is reacted with an α,β-unsaturated carbonyl compound in the presence of a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid.[10]
-
To minimize polymerization of the carbonyl compound, a biphasic reaction medium can be employed.[11]
General Protocol for Pfitzinger Reaction
-
Isatin is hydrolyzed with a base (e.g., KOH) to form a keto-acid intermediate in situ.
-
This intermediate is then condensed with a carbonyl compound containing an α-methylene group.
-
The subsequent intramolecular cyclization and dehydration yield the quinoline-4-carboxylic acid.[15][19]
Visualizing Quinoline Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow of quinoline synthesis and the specific pathways of the discussed named reactions, highlighting the entry points for alternative reagents.
Caption: General workflow for quinoline synthesis.
Caption: Overview of key quinoline synthesis reactions.
By understanding the scope and limitations of these alternative reagents, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel quinoline-based compounds with therapeutic potential.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 16. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Spectroscopic Analysis of 4,4-Dimethyl-3-oxo-pentanal Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to characterize the reaction products of 4,4-Dimethyl-3-oxo-pentanal. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar, sterically hindered β-dicarbonyl compounds to predict and compare the spectroscopic outcomes of its primary reaction pathways. The focus is on providing a practical framework for researchers to anticipate, analyze, and differentiate the products of key reactions involving this versatile building block.
Introduction to the Reactivity of this compound
This compound is a β-ketoaldehyde characterized by a sterically demanding tert-butyl group adjacent to one carbonyl and an aldehyde functionality. This structure dictates its reactivity, making it a valuable substrate for a variety of organic transformations. The presence of two distinct carbonyl groups and an enolizable α-methylene group allows for a range of reactions, including aldol condensations, Michael additions, and the synthesis of heterocyclic compounds such as pyrazoles and pyrimidines. The steric hindrance from the tert-butyl group can influence the regioselectivity and reaction rates of these transformations.
This guide will explore the expected products from these key reaction types and provide a detailed comparison of the spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to identify and characterize them.
Comparison of Potential Reaction Pathways and Spectroscopic Signatures
The primary reaction pathways for this compound involve its enolizable α-protons and its two electrophilic carbonyl carbons. Below is a comparison of the expected products and their characteristic spectroscopic signatures.
Table 1: Comparison of Spectroscopic Data for Potential Reaction Products
| Reaction Type | Product Type | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Absorptions (cm⁻¹) | Expected Mass Spectrometry Fragmentation |
| Aldol Self-Condensation | β-Hydroxy Dicarbonyl | 4.0-5.5 (CH-OH), 2.5-3.0 (-CH₂-CO-), 9.5-10.0 (-CHO), 1.0-1.2 (t-Bu) | 200-210 (C=O, ketone), 190-200 (C=O, aldehyde), 60-75 (CH-OH), 40-50 (-CH₂-) | 3500-3200 (O-H), 1720-1700 (C=O, ketone), 1730-1710 (C=O, aldehyde) | Loss of H₂O, α-cleavage at carbonyls |
| Michael Addition | 1,5-Dicarbonyl Compound | 2.5-2.9 (-CH₂-CO-), 2.0-2.5 (-CH-), 9.5-10.0 (-CHO), 1.0-1.2 (t-Bu) | 200-210 (C=O, ketone), 190-200 (C=O, aldehyde), 40-50 (-CH₂-), 30-40 (-CH-) | 1720-1700 (C=O, ketone), 1730-1710 (C=O, aldehyde) | α-cleavage at carbonyls, McLafferty rearrangement |
| Pyrazole Synthesis | Substituted Pyrazole | 7.0-8.5 (pyrazole ring H), 2.0-2.5 (-CH₂-), 1.0-1.3 (t-Bu) | 140-160 (pyrazole ring C), 20-30 (-CH₂-), 30-35 (quaternary C of t-Bu) | 3300-3100 (N-H, if applicable), 1600-1450 (C=N, C=C) | Molecular ion peak, fragmentation of substituents |
| Pyrimidine Synthesis | Substituted Pyrimidine | 8.0-9.0 (pyrimidine ring H), 2.2-2.8 (-CH₂-), 1.1-1.4 (t-Bu) | 150-170 (pyrimidine ring C), 25-35 (-CH₂-), 30-35 (quaternary C of t-Bu) | 1650-1550 (C=N, C=C) | Molecular ion peak, fragmentation of substituents |
Detailed Experimental Protocols
The following are generalized experimental protocols for the key reactions of β-dicarbonyl compounds, which can be adapted for this compound.
Protocol 1: Aldol Self-Condensation
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or THF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Base Addition: Slowly add a catalytic amount of a base (e.g., 10% aqueous NaOH or solid sodium ethoxide) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Michael Addition to an α,β-Unsaturated Ketone
-
Enolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1 equivalent) dropwise. Stir for 30-60 minutes at this temperature.
-
Addition of Michael Acceptor: Add a solution of the α,β-unsaturated ketone (Michael acceptor, 1 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction and Quenching: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Knorr Pyrazole Synthesis
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.[1]
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution. A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added if not using acetic acid as the solvent.[1]
-
Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.[2]
-
Workup and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[2]
Protocol 4: Spectroscopic Analysis
-
¹H and ¹³C NMR: Prepare a sample by dissolving approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed to aid in structure elucidation.[3]
-
IR Spectroscopy: Obtain the IR spectrum of the purified product as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Alternative Analytical Techniques
For complex reaction mixtures or for obtaining more detailed structural information, the following techniques can be employed as alternatives or complements to the standard spectroscopic methods:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is particularly useful for the analysis of complex mixtures of non-volatile or thermally labile products. It allows for the separation of different components in the reaction mixture followed by their identification by mass spectrometry.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile reaction products, GC-MS provides excellent separation and identification capabilities. Derivatization may be necessary for less volatile compounds.[6][7]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination, including relative and absolute stereochemistry.
Visualizing Reaction Pathways and Workflows
General Reaction Pathways of this compound
Caption: Potential reaction pathways for this compound.
Experimental Workflow for Product Analysis
Caption: A typical experimental workflow for reaction and product analysis.
Conclusion
References
- 1. Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketonates, and Pyrazoles [mdpi.com]
- 2. azom.com [azom.com]
- 3. azom.com [azom.com]
- 4. A novel UHPLC-MS/MS method for the determination of four α-dicarbonyl compounds in wine and dynamic monitoring in human urine after drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijstr.org [ijstr.org]
- 7. GC-MS Analysis of β-Carotene Ethenolysis Products and their Synthesis as Potentially Active Vitamin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanistic Studies of Reactions Involving 4,4-Dimethyl-3-oxo-pentanal and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways and reaction efficiencies of processes involving the sterically hindered β-dicarbonyl compound, 4,4-Dimethyl-3-oxo-pentanal, and its less hindered analog, 4-oxopentanal. The focus is on synthetically valuable transformations, particularly the Paal-Knorr synthesis for the formation of heterocyclic structures. This document offers a detailed examination of reaction mechanisms, presents quantitative data for comparison, and provides comprehensive experimental protocols.
Introduction
This compound is a dicarbonyl compound featuring both an aldehyde and a ketone functional group. The presence of a gem-dimethyl group adjacent to the ketone introduces significant steric hindrance, which can profoundly influence its reactivity compared to simpler 1,4-dicarbonyl compounds like 4-oxopentanal. Understanding these steric and electronic effects is crucial for predicting reaction outcomes and designing efficient synthetic routes for novel therapeutics and functional materials. This guide will delve into the mechanistic nuances of key reactions and provide a comparative framework against alternative synthetic strategies.
Paal-Knorr Pyrrole Synthesis: A Comparative Mechanistic Overview
The Paal-Knorr synthesis is a cornerstone for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.
General Mechanism of the Paal-Knorr Pyrrole Synthesis
The reaction is typically acid-catalyzed and involves the following key steps:
-
Hemiaminal Formation: The primary amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal.
-
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion to form a five-membered ring intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable aromatic pyrrole.
Logical Relationship of the Paal-Knorr Pyrrole Synthesis
Caption: General mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Influence of the Gem-Dimethyl Group
The presence of the gem-dimethyl group in this compound introduces significant steric hindrance around the ketone carbonyl. This has several mechanistic implications:
-
Regioselectivity of Initial Attack: Nucleophilic attack by the amine is more likely to occur at the less sterically hindered aldehyde carbonyl.
-
Rate of Cyclization: The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the steric bulk of the gem-dimethyl group can accelerate intramolecular cyclization reactions.[1][2] This is due to a decrease in the internal bond angle, which brings the reacting groups closer together.[2]
-
Stability of Intermediates: The gem-dimethyl group can stabilize adjacent carbocations or radical intermediates, potentially influencing the favorability of certain reaction pathways.
Quantitative Comparison of Pyrrole Synthesis Methods
The following table provides a comparative overview of the Paal-Knorr synthesis and two common alternatives: the Hantzsch and Knorr pyrrole syntheses. While specific data for this compound is limited, the data for analogous 1,4-dicarbonyl compounds provides a useful benchmark.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95 |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temperature - Reflux | Variable | Often moderate, can be <50[3] |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temperature - Reflux | 1 - 4 h | 57 - 80 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of pyrroles from a 1,4-dicarbonyl compound, which can be adapted for substrates like this compound.
Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole from 2,5-Hexanedione
Materials:
-
2,5-Hexanedione
-
Benzylamine
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add benzylamine (1.05 eq) to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Paal-Knorr Synthesis
Caption: A typical experimental workflow for the Paal-Knorr pyrrole synthesis.
Alternative Synthetic Routes: Hantzsch and Knorr Pyrrole Syntheses
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[3]
Mechanism of the Hantzsch Pyrrole Synthesis
Caption: Mechanistic pathway of the Hantzsch pyrrole synthesis.
Knorr Pyrrole Synthesis
The Knorr synthesis condenses an α-aminoketone with a β-dicarbonyl compound.[4] A significant challenge is the instability of α-aminoketones, which often necessitates their in situ generation.[5]
Mechanism of the Knorr Pyrrole Synthesis
Caption: Mechanistic pathway of the Knorr pyrrole synthesis.
Conclusion
The presence of the gem-dimethyl group in this compound is expected to significantly influence its reactivity in heterocyclic synthesis compared to less hindered analogs. While the Paal-Knorr synthesis remains a robust method, the steric hindrance of the ketone in this compound will likely favor initial nucleophilic attack at the aldehyde. The Thorpe-Ingold effect may then facilitate the subsequent intramolecular cyclization. For the synthesis of highly substituted pyrroles, the Hantzsch and Knorr syntheses offer alternative retrosynthetic disconnections. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern of the final product, and the tolerance of other functional groups to the reaction conditions. Further quantitative studies on the reactivity of sterically hindered 1,4-dicarbonyls are warranted to fully elucidate the impact of substitution on these classical named reactions.
References
- 1. Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
comparative yield analysis of different synthetic routes to 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
This guide provides a comparative analysis of the primary synthetic route to 4,4-Dimethyl-3-oxo-pentanal, a valuable building block in organic synthesis. Due to the limited availability of diverse, well-documented synthetic procedures in peer-reviewed literature for this specific molecule, this guide will focus on the most prominent and theoretically sound method: the Claisen condensation. Experimental data, where available through analogous transformations, will be presented to offer a baseline for yield expectations.
Executive Summary
The synthesis of this compound is most effectively achieved through a Claisen condensation reaction. This method involves the base-mediated reaction of 3,3-dimethyl-2-butanone (pinacolone) with an alkyl formate, such as ethyl formate or methyl formate. While specific yield data for this exact transformation is not extensively reported, related reactions suggest that moderate to good yields can be anticipated. This guide will detail the experimental protocol for this route and provide a logical framework for its implementation and optimization.
Data Presentation
| Synthetic Route | Starting Materials | Key Reagents | Reaction Type | Reported Yield (Analogous Reactions) |
| Route 1 | 3,3-Dimethyl-2-butanone (Pinacolone), Alkyl Formate (e.g., Ethyl Formate) | Strong Base (e.g., Sodium Methoxide, Sodium Ethoxide) | Claisen Condensation | 55-62% (for formylation of acetone)[1] |
Experimental Protocols
Route 1: Synthesis of this compound via Claisen Condensation
This protocol is based on the well-established Claisen condensation methodology for the formylation of ketones.[1]
Materials:
-
3,3-Dimethyl-2-butanone (Pinacolone)
-
Ethyl Formate (or Methyl Formate)
-
Sodium Methoxide (or Sodium Ethoxide)
-
Anhydrous Ether (or other suitable aprotic solvent)
-
Hydrochloric Acid (for workup)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for an inert gas is charged with a suspension of sodium methoxide in anhydrous ether. The flask is cooled in an ice bath.
-
Addition of Reactants: A mixture of 3,3-dimethyl-2-butanone and ethyl formate is added dropwise to the stirred suspension of the base over a period of approximately one hour, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional period at low temperature, followed by stirring at room temperature to ensure the completion of the condensation.
-
Workup: The reaction mixture is then quenched by the careful addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether.
-
Purification: The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound via the Claisen condensation route.
Caption: Logical workflow for the synthesis and analysis of this compound.
References
A Comparative Guide to Assessing the Purity of Synthesized 4,4-Dimethyl-3-oxo-pentanal
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4,4-Dimethyl-3-oxo-pentanal, a bifunctional organic compound with potential applications in chemical synthesis. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with detailed experimental protocols and comparative performance data.
Introduction to this compound and its Purity Assessment
This compound (CAS No. 23459-13-4) is a beta-keto aldehyde containing both a ketone and an aldehyde functional group.[1] This structure imparts a high degree of reactivity, making it a potentially useful intermediate in organic synthesis.[1] Given its reactive nature, ensuring the purity of the synthesized product is critical to control the outcome of subsequent reactions and to guarantee the quality of the final products.
Potential impurities in synthesized this compound can arise from unreacted starting materials, by-products of the synthesis process, or degradation of the target molecule. A common synthesis route involves the reaction of pinacolone with isopentyl formate, suggesting that these precursors could be present as impurities.[2]
Comparison of Key Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. HPLC, GC-MS, and qNMR are powerful and often complementary methods for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and a stationary phase. | Separation of volatile compounds followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field for structural elucidation and quantification. |
| Sample Requirements | Soluble in a suitable mobile phase. Derivatization may be required for UV detection. | Volatile or semi-volatile. Derivatization may be needed to increase volatility. | Soluble in a deuterated solvent. |
| Information Provided | Purity (area %), retention time. | Purity (area %), mass spectrum for impurity identification. | Absolute purity, structural confirmation of the main component and impurities. |
| Strengths | High resolution, well-established for routine quality control.[3] | High sensitivity and specificity, excellent for identifying volatile impurities.[4] | Provides absolute quantification without a specific reference standard of the analyte, offers rich structural information. |
| Limitations | Requires a chromophore for sensitive UV detection, potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the presence of a carbonyl group, this compound can be analyzed by HPLC, often after derivatization to enhance its UV absorbance. A common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH).[5]
Sample Preparation (with DNPH derivatization):
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile.
-
To 1 mL of this solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Vortex the mixture and allow it to react for 1 hour at room temperature.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 0.1 mg/mL (based on the initial sample weight).
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (65:35 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[3]
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to the DNPH derivative of this compound relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for analyzing volatile and semi-volatile compounds. For aldehydes, derivatization is often employed to improve chromatographic performance and sensitivity.
Sample Preparation (with PFBHA derivatization):
-
Prepare a solution of the synthesized this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
In a sealed vial, mix 100 µL of the sample solution with 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water.
-
Add a suitable internal standard.
-
Heat the mixture at 60°C for 60 minutes to ensure complete derivatization.
-
After cooling, extract the derivatives with 1 mL of hexane.
-
Inject an aliquot of the hexane layer into the GC-MS system.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Full scan mode (m/z 50-500) for impurity identification and selected ion monitoring (SIM) for quantification.
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra with a spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of the absolute purity of a compound without the need for a reference standard of the analyte itself.
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Experiment: 1H NMR
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Performance Comparison
The following table presents hypothetical but realistic performance data for the purity analysis of a single batch of synthesized this compound using the three described techniques.
| Parameter | HPLC-UV (with DNPH) | GC-MS (with PFBHA) | qNMR |
| Purity Assay (%) | 98.5 (by area %) | 98.2 (by area %) | 98.3 (absolute %) |
| Limit of Detection (LOD) | ~0.1 ppm | Sub-ppb to low ppb range | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.3 ppm | Low ppb range | ~0.3% |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Precision (RSD) | < 2% | < 5% | < 1% |
Alternative Compounds
For many applications in organic synthesis, other bifunctional compounds can serve as alternatives to this compound. The choice of an alternative depends on the specific reaction and desired final product.
| Compound | Structure | Key Features |
| 4-Oxopentanal (Levulinaldehyde) | C₅H₈O₂ | A versatile 1,4-dicarbonyl compound used in the synthesis of pyrroles and other heterocycles.[6] |
| Methyl 4,4-dimethyl-3-oxopentanoate | C₈H₁₄O₃ | A beta-keto ester that can be used in various condensation and acylation reactions. |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | A 1,3-dicarbonyl compound widely used in the synthesis of heterocyclic compounds and as a metal ligand. |
Visualizing Experimental Workflows and Logical Relationships
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for GC-MS purity assessment.
References
Navigating the Bioactivity Landscape of Aldehyde Derivatives: A Comparative Analysis
A comprehensive review of scientific literature reveals a notable absence of specific biological activity screening data for 4,4-Dimethyl-3-oxo-pentanal derivatives. However, by examining structurally related compounds, we can gain valuable insights into the potential therapeutic applications of this chemical class. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of analogous aldehyde and ketone derivatives, supported by experimental data and detailed protocols.
I. Comparative Biological Activity of Structurally Related Compounds
To provide a framework for understanding the potential bioactivities of this compound derivatives, this section summarizes the reported activities of analogous compounds. The data presented here is for structurally similar, but not identical, molecules and should be interpreted as an illustrative guide to potential areas of investigation.
A. Anticancer Activity
Derivatives of various aldehydes and ketones have demonstrated significant antiproliferative effects against a range of cancer cell lines. The following table summarizes the in vitro cytotoxic activity of representative compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivatives | 2-acetyl-7-methoxy-3-methylquinoxaline 1,4-di-N-oxide | FCR-3 P. falciparum | >20 | [1] |
| Oxindole Conjugates | Compound 4h | COX-2 | 0.0533 | [2] |
| 1,3-Oxazolo[4,5-d]pyrimidine Derivatives | Oxazolopyrimidine 5 | Breast Cancer Cell Lines | - | [3] |
| Tryptamine Salicylic Acid Derivatives | E20 | MGC-803 | - | [4] |
| 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives | 5az-ba | Leukemia and Lung Cancer Cells | 1.65–5.51 | [5] |
B. Antimicrobial Activity
The antimicrobial potential of aldehyde and ketone derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3-Oxazole-Based Compounds | Compound 1e | E. coli ATCC 25922 | 28.1 | [6] |
| 1,3-Oxazole-Based Compounds | Compound 1e | S. epidermidis 756 | 56.2 | [6] |
| 1,3-Oxazole-Based Compounds | Compound 1e | C. albicans 128 | 14 | [6] |
| 1,3,4-Oxadiazole Derivatives | - | P. aeruginosa and S. aureus | - | [7] |
C. Anti-inflammatory Activity
Several classes of heterocyclic compounds containing aldehyde or ketone functionalities have been investigated for their anti-inflammatory properties, often by assessing their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX).
| Compound Class | Derivative Example | Assay | Inhibition (%) / IC50 (µM) | Reference |
| Oxindole Conjugates | Compound 4h | COX-2 Inhibition | IC50 = 0.0533 µM | [2] |
| Oxindole Conjugates | Compound 6d | 5-LOX Inhibition | IC50 = 0.2925 µM | [2] |
| Oxindole Conjugates | Compound 6j | 5-LOX Inhibition | IC50 = 0.2577 µM | [2] |
| 1,3,4-Oxadiazole Derivatives | Compounds 3e, 3f, 3i | Protein Denaturation Assay | Moderate Activity |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays mentioned in the comparative data.
A. In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
C. In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.
-
Enzyme and Substrate Preparation: COX-1 or COX-2 enzyme, heme, and a suitable buffer are combined in a reaction vessel.
-
Compound Incubation: The test compound is added to the reaction mixture and incubated for a specified period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate).
-
Reaction Termination and Measurement: The reaction is stopped, and the production of prostaglandin E2 (PGE2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
III. Visualizing Cellular Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following are examples of a hypothetical signaling pathway and a general experimental workflow.
Caption: A generalized workflow for the synthesis and biological screening of novel chemical derivatives.
Caption: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism of an aldehyde derivative.
References
- 1. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Reaction Pathways of 4,4-Dimethyl-3-oxo-pentanal: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a computational analysis of the primary reaction pathways of 4,4-Dimethyl-3-oxo-pentanal, a β-dicarbonyl compound with significant potential in organic synthesis. Due to the limited availability of direct computational studies on this specific molecule, this analysis utilizes data from closely related model compounds, primarily pentane-2,4-dione, to provide a comparative overview of its reactivity. The key reaction pathways discussed include keto-enol tautomerism, Aldol condensation, Michael addition, and Knoevenagel condensation.
Data Presentation: A Comparative Analysis of Reaction Energetics
The following tables summarize key computational data for the reaction pathways of β-dicarbonyl compounds, using pentane-2,4-dione as a model system. This data offers insights into the expected behavior of this compound.
Table 1: Computational Analysis of Keto-Enol Tautomerism of Pentane-2,4-dione
| Computational Method | Basis Set | Solvent | ΔE (kcal/mol) (Enol - Keto) | Activation Energy (kcal/mol) | Reference |
| B3LYP | 6-311G** | Gas Phase | -3.27 | 44.7 | (Zielinski, 2002) |
| MP2 | 6-311G(d) | Gas Phase | -4.66 | Not Reported | (Temprado et al., 2005) |
| B3LYP | 6-311++G(d,p) | Water (PCM) | 1.8 | Not Reported | (da Silva et al., 2007) |
| B3LYP | 6-311++G(d,p) | CCl4 (PCM) | -4.2 | Not Reported | (da Silva et al., 2007) |
Note: A negative ΔE indicates that the enol form is more stable. The presence of a bulky tert-butyl group in this compound, analogous to the methyl groups in pentane-2,4-dione, is expected to influence the keto-enol equilibrium.
Table 2: Comparison of Key Reaction Pathways for β-Dicarbonyl Compounds (Model Systems)
| Reaction Pathway | Model Reactants | Computational Method | Solvent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| Aldol Condensation | Acetone + Acetone | B3LYP/6-31G(d) | Gas Phase | 19.8 (TS for C-C bond formation) | -16.5 (for the aldol adduct) | (Yamataka & Aida, 2003) |
| Michael Addition | Dimethyl malonate + Methyl vinyl ketone | B3LYP/6-31+G(d) | Methanol (PCM) | 12.5 (TS for C-C bond formation) | -25.7 | (Domingo et al., 2014) |
| Knoevenagel Condensation | Malonaldehyde + Malononitrile | B3LYP/6-31G(d) | Gas Phase | 28.7 (TS for C-C bond formation) | -11.2 (for the adduct) | (Kakkar et al., 2011) |
Note: The activation energies and reaction enthalpies will vary for this compound due to steric and electronic effects of the tert-butyl and aldehyde groups. However, the relative trends are expected to be similar.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental steps of each reaction pathway.
Keto-Enol Tautomerism
Caption: Keto-enol tautomerism of this compound.
Aldol Condensation
Caption: Generalized pathway for the Aldol condensation.
Michael Addition
Caption: Michael addition involving a β-dicarbonyl enolate.
Knoevenagel Condensation
Caption: Knoevenagel condensation of a β-dicarbonyl compound.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are based on standard laboratory procedures for β-dicarbonyl compounds and can be adapted for this compound.
Analysis of Keto-Enol Tautomerism by NMR Spectroscopy
Objective: To determine the equilibrium constant between the keto and enol forms of a β-dicarbonyl compound in various solvents.
Materials:
-
β-Dicarbonyl compound (e.g., this compound)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare solutions of the β-dicarbonyl compound in each deuterated solvent at a known concentration (typically 5-10 mg in 0.6 mL of solvent).
-
Transfer each solution to a separate NMR tube.
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Identify the characteristic peaks for the keto and enol forms. For the keto form of this compound, expect signals for the methylene protons adjacent to the aldehyde and ketone groups. For the enol form, a characteristic vinyl proton signal and a broad enolic hydroxyl proton signal will be present.
-
Integrate the signals corresponding to a specific proton in both the keto and enol forms. For instance, integrate the methylene protons of the keto form and the vinyl proton of the enol form.
-
Calculate the mole fraction of the enol form (%Enol) using the integrated areas.
-
The equilibrium constant (K = [Enol]/[Keto]) can be calculated from the ratio of the integrated areas.
General Procedure for Aldol Condensation
Objective: To synthesize a β-hydroxy aldehyde or an α,β-unsaturated aldehyde via an Aldol condensation reaction.
Materials:
-
This compound
-
A suitable ketone or aldehyde as the coupling partner
-
Base catalyst (e.g., NaOH, KOH, or an amine like piperidine)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Standard laboratory glassware for reaction, workup, and purification.
Procedure:
-
Dissolve this compound and the other carbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the base catalyst to the stirred solution.
-
Allow the reaction to stir at room temperature for a specified time (this can range from a few hours to overnight, and may require monitoring by TLC).
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
General Procedure for Michael Addition
Objective: To perform a conjugate addition of the enolate of this compound to an α,β-unsaturated carbonyl compound.
Materials:
-
This compound
-
An α,β-unsaturated carbonyl compound (Michael acceptor, e.g., methyl vinyl ketone)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the base in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the base to form the enolate.
-
After stirring for a short period (e.g., 15-30 minutes), add the Michael acceptor dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the resulting 1,5-dicarbonyl compound by column chromatography.
General Procedure for Knoevenagel Condensation
Objective: To condense this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Weak base catalyst (e.g., piperidine, pyridine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (optional, for removal of water)
Procedure:
-
In a round-bottom flask, combine this compound, the active methylene compound, and the solvent.
-
Add a catalytic amount of the weak base.
-
If using a Dean-Stark apparatus, heat the mixture to reflux to azeotropically remove the water formed during the reaction. Otherwise, the reaction can be stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Safety Operating Guide
Proper Disposal of 4,4-Dimethyl-3-oxo-pentanal: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4,4-Dimethyl-3-oxo-pentanal (CAS No. 23459-13-4), a chemical intermediate used in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Required Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility, which will typically employ high-temperature incineration.[1] For laboratory settings, in-house chemical treatment to neutralize the aldehyde's reactivity may be considered for small quantities, but this must be performed by trained personnel in strict accordance with institutional and local regulations.
Step 1: Waste Collection and Storage
-
Container: Use a dedicated, chemically compatible, and clearly labeled waste container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases, unless it is part of a specific neutralization protocol.[2]
Step 2: In-Lab Chemical Treatment (for small quantities, where permissible)
Chemical treatment aims to convert the aldehyde to a less hazardous substance before final disposal. The following is a general protocol for the oxidation of aldehydes and has not been specifically validated for this compound. It is crucial to test this procedure on a small scale (e.g., 1-5 mL) before treating larger quantities of waste.
Experimental Protocol: Oxidation with Potassium Permanganate
This procedure oxidizes the aldehyde to its corresponding carboxylic acid, which is generally less volatile and less hazardous.[3]
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Water
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thermometer
-
pH paper or meter
-
Dilute sulfuric acid or sodium hydroxide for pH adjustment
Procedure:
-
In a chemical fume hood, place the this compound waste in a round-bottom flask equipped with a stir bar. For every 0.1 mole of the aldehyde, use approximately 100 mL of water.[3]
-
Begin stirring the mixture.
-
Slowly add a solution of potassium permanganate (approximately 2 moles for every 3 moles of aldehyde) to the stirring waste via a dropping funnel.[3] The reaction is exothermic; control the addition rate to maintain a safe temperature.
-
Continue stirring until the purple color of the permanganate disappears, indicating the reaction is complete.
-
Test the pH of the resulting solution. Neutralize the solution to a pH between 6 and 8 by adding dilute sulfuric acid or sodium hydroxide as needed.
-
The resulting mixture, containing the carboxylate salt and manganese dioxide precipitate, should be collected as hazardous waste.
Step 3: Final Disposal
-
Treated Waste: The neutralized waste from the in-lab procedure should be collected in a labeled hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office.
-
Untreated Waste: If in-lab treatment is not feasible or permitted, the segregated this compound waste must be disposed of directly through a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for all.
References
Personal protective equipment for handling 4,4-Dimethyl-3-oxo-pentanal
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4-Dimethyl-3-oxo-pentanal (CAS No. 23459-13-4) in a laboratory setting. The information is compiled from safety data for structurally similar compounds and general best practices for handling aldehydes and ketones.
Hazard Identification and GHS Classification
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H226: Flammable liquid and vapor. [1]* H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2][3]* H319: Causes serious eye irritation. [2][3]* H335: May cause respiratory irritation. [1][2] Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. [1][3][4]
Code Statement P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P261 Avoid breathing mist or vapors. P264 Wash skin thoroughly after handling. P270 Do not eat, drink or smoke when using this product. P271 Use only outdoors or in a well-ventilated area. P280 Wear protective gloves/protective clothing/eye protection/face protection. P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352 IF ON SKIN: Wash with plenty of water. P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313 If skin irritation occurs: Get medical advice/attention. P337+P313 If eye irritation persists: Get medical advice/attention. P362+P364 Take off contaminated clothing and wash it before reuse. P370+P378 In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403+P233 Store in a well-ventilated place. Keep container tightly closed. | P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 23459-13-4 [5][6] |
| Appearance | Likely a colorless to pale yellow liquid. [5] |
| Odor | Distinctive odor, typical of aldehydes. [5] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use. [2] |
| Eyes/Face | Safety goggles or face shield | Use chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A flame-retardant lab coat that fastens securely is required. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Below is a diagram illustrating the hierarchy of controls for handling hazardous chemicals.
Caption: Hierarchy of controls for managing chemical hazards.
Operational Plan: Safe Handling and Storage
Adherence to the following step-by-step procedures is crucial for the safe handling and storage of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for safely handling this compound.
Detailed Procedures:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Confirm the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use only non-sparking tools and explosion-proof equipment. [1] * Ground and bond containers when transferring material to prevent static discharge.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [1] * Keep away from heat, sparks, open flames, and other ignition sources.
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to ensure environmental safety and regulatory compliance.
Disposal Workflow:
Caption: Workflow for the proper disposal of chemical waste.
Detailed Disposal Procedures:
-
Waste Collection:
-
Collect waste this compound and materials contaminated with it in a dedicated, properly labeled, and chemically compatible container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable. [2] * The container must be clearly labeled as "Hazardous Waste," with the full chemical name and the date of accumulation. [2]
-
-
Disposal Method:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste incineration facility. [2] * Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
In-Lab Treatment (for experienced personnel only):
-
Chemical treatment to neutralize the aldehyde's reactivity may be considered but should only be performed by trained personnel in accordance with institutional and local regulations. [2] * One possible method involves oxidation with potassium permanganate to form a less hazardous carboxylic acid, followed by neutralization. Another method is the formation of a solid bisulfite adduct. These procedures should be tested on a small scale first. [2]
-
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the material is flammable, eliminate all ignition sources.
-
Contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
Prevent the spill from entering drains.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. [3]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CAS 23459-13-4: 4,4-Dimethyl-3-oxopentanal | CymitQuimica [cymitquimica.com]
- 6. 4,4-Dimethyl-3-oxopentanal | C7H12O2 | CID 90108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
